Methyltetrazine-amido-PEG5-alkyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O6/c1-3-9-31-11-13-33-15-17-35-18-16-34-14-12-32-10-8-23(30)25-19-21-4-6-22(7-5-21)24-28-26-20(2)27-29-24/h1,4-7H,8-19H2,2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZFOEAHYKQSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyltetrazine-amido-PEG5-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-amido-PEG5-alkyne is a heterobifunctional linker molecule integral to the fields of bioconjugation, chemical biology, and drug development. Its unique structure, featuring a methyltetrazine moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group, enables precise and efficient covalent bonding to other molecules. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use.
This molecule is particularly valuable for its role in "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yield. The methyltetrazine group participates in an exceptionally fast inverse-electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO) derivatives. Concurrently, the alkyne group can undergo a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) with azide-functionalized molecules. The central PEG5 spacer enhances aqueous solubility, reduces aggregation, and provides a flexible linkage between conjugated species.
A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component is critical for the proper orientation and interaction of the target protein and the E3 ligase, and this compound offers a versatile platform for PROTAC synthesis.
Core Properties and Specifications
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₃N₅O₆ | [1] |
| Molecular Weight | 487.55 g/mol | [1] |
| Purity | ≥95% to >98% | [2][3] |
| Appearance | Red oil or solid | [4] |
| Solubility | Soluble in water, DMSO, DCM, DMF | [5] |
| Storage Conditions | -20°C, stored under nitrogen | [6] |
Reaction Kinetics
The primary utility of the methyltetrazine moiety lies in its rapid reaction with trans-cyclooctene (TCO). This bioorthogonal reaction is characterized by its exceptionally fast kinetics.
| Reaction | Second-Order Rate Constant (k₂) | Conditions | Source(s) |
| Methyltetrazine + trans-cyclooctene (TCO) | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | [7] |
Chemical Structure and Reaction Mechanisms
The structure of this compound is central to its function, providing two distinct reactive handles.
Caption: Chemical structure of this compound.
The two primary click chemistry reactions enabled by this linker are the inverse-electron-demand Diels-Alder (iEDDA) reaction and the azide-alkyne cycloaddition.
Caption: Bioorthogonal reactions of this compound.
Experimental Protocols
The following are representative protocols for the use of this compound in bioconjugation. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: General Protein Labeling via iEDDA Reaction
This protocol describes the conjugation of this compound to a TCO-functionalized protein.
Materials:
-
TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Prepare a stock solution of this compound: Dissolve the linker in anhydrous DMSO to a concentration of 10 mM.
-
Reaction setup: In a microcentrifuge tube, add the TCO-functionalized protein.
-
Initiate the reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
Protocol 2: PROTAC Synthesis via Sequential Click Chemistry
This protocol outlines a general strategy for synthesizing a PROTAC using this compound as the linker.
Materials:
-
Azide-functionalized ligand for the target protein
-
TCO-functionalized ligand for an E3 ubiquitin ligase
-
This compound
-
Copper(II) sulfate (B86663)
-
Sodium ascorbate (B8700270)
-
TBTA (tris(benzyltriazolylmethyl)amine) or other copper-chelating ligand
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., HPLC)
Procedure:
-
Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azide-functionalized target protein ligand and a slight molar excess of this compound in a mixture of t-butanol and water.
-
Prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.
-
Add the copper/ascorbate solution to the ligand/linker mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the resulting methyltetrazine-functionalized ligand by HPLC.
-
-
Step 2: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
-
Dissolve the purified methyltetrazine-functionalized ligand and a molar equivalent of the TCO-functionalized E3 ligase ligand in a suitable solvent (e.g., DMSO or a mixture of organic solvent and aqueous buffer).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by HPLC.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.
Caption: General experimental workflow for bioconjugation.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its dual functionality, combined with the favorable properties of the PEG spacer, makes it an ideal choice for a wide range of applications, from fundamental biological studies to the development of novel therapeutics like PROTACs. The high efficiency and bioorthogonality of the click reactions it enables allow for precise and reliable bioconjugation in complex biological environments. By understanding its core properties and following established protocols, researchers can effectively leverage this molecule to advance their scientific goals.
References
- 1. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. EP1776143B1 - Bifunctional derivatives of polyethylene glycol, their preparation and use - Google Patents [patents.google.com]
- 7. precisepeg.com [precisepeg.com]
The Core Mechanism of Methyltetrazine Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, kinetics, and practical application of methyltetrazine click chemistry, a cornerstone of bioorthogonal chemistry. Its exceptional reaction speed and biocompatibility have established it as an invaluable tool in chemical biology, drug development, and molecular imaging.
The Reaction Mechanism: Inverse-Electron-Demand Diels-Alder Cycloaddition
Methyltetrazine click chemistry proceeds via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2] In this reaction, the electron-poor 1,2,4,5-tetrazine (B1199680) (specifically, a methyltetrazine derivative) acts as the diene and reacts with an electron-rich dienophile.[3] The most common dienophiles used in conjunction with methyltetrazines are strained alkenes and alkynes, such as trans-cyclooctenes (TCO) and norbornenes.[1][4]
The reaction is characterized by its exceptionally fast kinetics and the absence of a need for a cytotoxic catalyst, such as copper, making it highly suitable for applications in living systems.[1][5] The process is irreversible and forms a stable dihydropyridazine (B8628806) product, releasing nitrogen gas as the only byproduct.[2]
The general mechanism with a trans-cyclooctene (B1233481) (TCO) dienophile is as follows:
-
[4+2] Cycloaddition: The tetrazine and TCO undergo a rapid [4+2] cycloaddition to form a highly strained tricyclic intermediate.
-
Retro-Diels-Alder: This intermediate then undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of nitrogen (N₂).
-
Stable Product Formation: The final product is a stable dihydropyridazine derivative.
Mechanism of the Methyltetrazine-TCO IEDDA Reaction.
A similar mechanism occurs with norbornene dienophiles, though the reaction stoichiometry can sometimes be more complex, with the potential for a second tetrazine molecule to react with an intermediate, resulting in a 1:2 adduct.[4][6]
Reaction Kinetics and Substituent Effects
The kinetics of the methyltetrazine IEDDA reaction are a key advantage, with second-order rate constants (k₂) that can be orders of magnitude higher than other click chemistry reactions.[1]
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biocompatibility |
| Tetrazine-TCO Ligation | Up to 10⁷, typically 800 - 30,000 [1] | Excellent (copper-free) [1] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴[1] | Limited in vivo due to copper cytotoxicity[1] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1[1] | Excellent (copper-free) |
The reactivity of both the tetrazine and the dienophile can be tuned by modifying their substituents. For aryl-substituted tetrazines, electron-withdrawing groups generally increase the reaction rate by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO).[3][7] The position of the substituent on an aryl ring also has a significant impact, with para-substituents often exerting a stronger electronic effect.[7] The reactivity of dienophiles like cyclopropenes can also be modulated by substituents, affecting both reaction rates and aqueous stability.[8][9]
Experimental Protocols
The following provides a generalized experimental protocol for a typical methyltetrazine-TCO bioconjugation reaction.
Materials
-
Methyltetrazine-functionalized molecule (e.g., methyltetrazine-PEG-NHS ester)
-
TCO-functionalized molecule (e.g., TCO-protein)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, is commonly used.[1] Other buffers such as sodium bicarbonate can also be used.[2]
-
Quenching Reagent (optional): e.g., 1 M Tris-HCl, pH 8.0
-
Solvent for stock solutions: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
General Procedure for Protein-Protein Conjugation
-
Preparation of Reactants :
-
Prepare a stock solution of the methyltetrazine-NHS ester in DMSO or DMF (e.g., 10 mM).[10]
-
Dissolve or buffer-exchange the protein to be labeled with the tetrazine into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[11]
-
Prepare the TCO-labeled protein in a suitable reaction buffer like PBS.[11]
-
-
Labeling of Protein with Methyltetrazine :
-
Add a molar excess of the methyltetrazine-NHS ester stock solution to the protein solution (a 20-fold molar excess is a common starting point).[10]
-
Incubate the reaction for 60 minutes at room temperature.[2]
-
(Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[10]
-
Remove excess, unreacted methyltetrazine reagent via desalting spin column or dialysis.[2][10]
-
-
Conjugation Reaction :
-
Mix the methyltetrazine-labeled protein with the TCO-labeled protein in the reaction buffer. A slight molar excess (1.05 to 1.5-fold) of the tetrazine-labeled molecule is often recommended.[11]
-
Incubate the mixture for 30-60 minutes at room temperature. For less reactive partners or lower concentrations, the incubation time can be extended.[10][11]
-
-
Purification :
Monitoring the Reaction
The progress of the tetrazine-TCO ligation can be monitored spectrophotometrically by observing the disappearance of the characteristic tetrazine absorbance at approximately 520-550 nm.[1][2] For slower reactions, ¹H NMR spectroscopy can be used to track the disappearance of reactant peaks and the appearance of product peaks.[1]
Applications in Drug Development
The unique characteristics of methyltetrazine click chemistry have made it a powerful tool in various stages of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. precisepeg.com [precisepeg.com]
- 6. Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and reactivity comparisons of 1-methyl-3-substituted cyclopropene mini-tags for tetrazine bioorthogonal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
The Role of PEG5 Linkers in Enhancing Bioconjugate Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conjugation of therapeutic payloads, such as small molecule drugs or proteins, to larger biomolecules like antibodies has revolutionized targeted therapies. However, the inherent hydrophobicity of many payloads can lead to significant challenges in the solubility and stability of the resulting bioconjugate. Polyethylene glycol (PEG) linkers, particularly those with a discrete chain length of five ethylene (B1197577) glycol units (PEG5), have emerged as a critical tool to overcome these hurdles. This technical guide provides an in-depth analysis of the role of PEG5 linkers in enhancing bioconjugate solubility, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. The strategic incorporation of PEG5 linkers can lead to bioconjugates with improved aqueous solubility, reduced aggregation, and enhanced pharmacokinetic profiles, ultimately contributing to the development of safer and more effective therapeutics.
Introduction: The Solubility Challenge in Bioconjugation
The development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), often involves the covalent attachment of a hydrophobic small molecule to a larger, hydrophilic biomolecule. This juxtaposition of physicochemical properties can lead to a number of challenges:
-
Decreased Aqueous Solubility: The overall hydrophobicity of the bioconjugate can increase, leading to poor solubility in aqueous buffers and physiological fluids.
-
Aggregation: Hydrophobic interactions between bioconjugate molecules can drive aggregation, resulting in a loss of therapeutic activity, increased immunogenicity, and manufacturing difficulties.
-
Poor Pharmacokinetics: Aggregated or poorly soluble bioconjugates are often rapidly cleared from circulation, reducing their half-life and therapeutic efficacy.
To address these challenges, linker technology plays a pivotal role. The linker not only connects the different components of the bioconjugate but also critically influences its overall physicochemical properties.
The Physicochemical Impact of PEG5 Linkers on Solubility
Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer that has been widely adopted in drug delivery and bioconjugation.[1] Discrete PEG linkers, which have a defined number of repeating ethylene glycol units, offer precise control over the linker's length and properties. A PEG5 linker, containing five ethylene glycol units, provides a balance of hydrophilicity and length, making it a versatile tool in bioconjugate design.
The primary mechanism by which PEG5 linkers enhance solubility is through their inherent hydrophilicity. The repeating ether oxygens in the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the linker and the conjugated payload.[2] This hydration shell effectively masks the hydrophobic nature of the payload, increasing the overall water solubility of the bioconjugate and preventing intermolecular hydrophobic interactions that lead to aggregation.[2][3]
The benefits of incorporating a PEG5 linker extend beyond improved solubility and include:
-
Increased Stability: By preventing aggregation, PEG5 linkers contribute to the overall stability of the bioconjugate in solution.[3]
-
Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule can reduce its renal clearance, leading to a longer circulation time in the bloodstream.[3]
-
Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[3]
Data Presentation: The Impact of PEG Linkers on Pharmacokinetics
While direct quantitative data on the solubility of PEG5-linked bioconjugates is often embedded in broader studies, the impact of PEGylation on pharmacokinetic parameters, which are influenced by solubility and stability, has been documented. Longer PEG chains have been shown to decrease the clearance of antibody-drug conjugates, indicating improved stability and a longer half-life in circulation.
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
Data adapted from a study on homogeneous Drug-to-Antibody Ratio (DAR) 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.
This trend highlights the significant contribution of PEG linkers to the in vivo performance of bioconjugates, a consequence of their ability to improve solubility and reduce aggregation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PEG5 linker, its conjugation to a protein, and the subsequent measurement of the bioconjugate's solubility.
Synthesis of a Heterobifunctional Alkyne-PEG5-Azide Linker
This protocol describes a general method for synthesizing a versatile PEG5 linker with orthogonal reactive groups.
Materials:
-
Pentaethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (B81097) (NaN3)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
Procedure:
-
Monopropargylation of Pentaethylene Glycol:
-
Dissolve pentaethylene glycol in anhydrous THF.
-
Cool the solution to 0 °C and add NaH portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain alkyne-PEG5-OH.
-
-
Mesylation of Alkyne-PEG5-OH:
-
Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.
-
Add MsCl dropwise and stir for 2 hours at room temperature.
-
Wash the reaction mixture with dilute HCl and brine.
-
Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.
-
-
Azidation of Alkyne-PEG5-OMs:
-
Dissolve alkyne-PEG5-OMs in DMF and add NaN3.
-
Heat the reaction to 80 °C and stir overnight.
-
Cool the reaction, add water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to yield alkyne-PEG5-N3.
-
Conjugation of a PEG5 Linker to a Protein
This section details two common methods for conjugating a PEG5 linker to a protein: targeting primary amines (e.g., lysine (B10760008) residues) using an NHS ester and targeting free thiols (e.g., cysteine residues) using a maleimide (B117702).
Materials:
-
Protein (e.g., antibody) in phosphate-buffered saline (PBS), pH 7.4
-
NHS-PEG5-linker (e.g., NHS-PEG5-Azide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into a phosphate (B84403) buffer at pH 7.5-8.5. The concentration of the protein should typically be between 1-10 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, dissolve the NHS-PEG5-linker in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved NHS-PEG5-linker to the protein solution. A 10-20 fold molar excess is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess linker and byproducts using a desalting column or SEC.
-
Materials:
-
Protein with a free cysteine residue in PBS, pH 6.5-7.5
-
Maleimide-PEG5-linker (e.g., Maleimide-PEG5-Azide)
-
DMSO
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
SEC column
Procedure:
-
Protein Reduction (if necessary):
-
If the cysteine residue is in a disulfide bond, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bond.
-
Remove the excess TCEP using a desalting column.
-
-
Linker Preparation:
-
Dissolve the Maleimide-PEG5-linker in DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved Maleimide-PEG5-linker to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Quenching:
-
Add a 100-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein using SEC to remove unreacted linker and quenching reagent.
-
Measurement of Bioconjugate Solubility
The following are two common methods for determining the solubility of a bioconjugate.
Materials:
-
Lyophilized bioconjugate
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Shaking incubator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Sample Preparation:
-
Add an excess amount of the lyophilized bioconjugate to a known volume of the aqueous buffer in a sealed vial.
-
-
Equilibration:
-
Place the vial in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Quantification:
-
Carefully remove an aliquot of the supernatant and determine the protein concentration using a UV-Vis spectrophotometer (measuring absorbance at 280 nm) or a calibrated HPLC method. The resulting concentration represents the thermodynamic solubility of the bioconjugate.
-
Materials:
-
Bioconjugate stock solution in a suitable solvent (e.g., DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm)
Procedure:
-
Serial Dilution:
-
Prepare a serial dilution of the bioconjugate stock solution in the same solvent.
-
-
Assay Plate Preparation:
-
Add a small volume of each dilution to the wells of a 96-well plate.
-
-
Induction of Precipitation:
-
Rapidly add the aqueous buffer to each well to bring the final solvent concentration to a low level (e.g., 1-2%).
-
-
Incubation and Measurement:
-
Incubate the plate for a set period (e.g., 2 hours) at room temperature.
-
Measure the absorbance (turbidity) of each well at 620 nm.
-
-
Data Analysis:
-
Plot the turbidity against the bioconjugate concentration. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
-
Visualizations of Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental aspects of bioconjugation utilizing PEG5 linkers.
Conclusion
The incorporation of PEG5 linkers represents a significant advancement in bioconjugation, offering a powerful strategy to enhance the solubility and stability of complex therapeutic molecules. By imparting hydrophilicity and providing steric shielding, these linkers effectively mitigate the aggregation issues that can plague bioconjugates with hydrophobic payloads. The resulting improvements in the physicochemical and pharmacokinetic properties of the bioconjugate can widen the therapeutic window and contribute to the development of more effective and safer drugs. A comprehensive analytical strategy, employing the experimental protocols outlined in this guide, is essential for the successful design, synthesis, and characterization of these promising biotherapeutics. The continued exploration and optimization of linker technologies, including the use of discrete PEG moieties like PEG5, will undoubtedly play a crucial role in the future success of targeted therapies in oncology and beyond.
References
An In-depth Technical Guide to Bifunctional Bioorthogonal Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Bioorthogonal Chemistry
Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2][3] Coined by Carolyn Bertozzi, this field has revolutionized chemical biology by enabling the precise labeling and manipulation of biomolecules in their natural environment.[4] For a reaction to be considered bioorthogonal, it must be highly selective, rapid under physiological conditions (pH, temperature), and involve functional groups that are abiotic.[2][5][6] These reactions serve as powerful tools for a wide range of applications, including biomedical imaging, drug delivery, and protein synthesis.[7]
Bifunctional linkers are at the core of many of these applications, acting as molecular bridges that covalently connect two distinct molecules.[8] This guide provides a comprehensive overview of bifunctional bioorthogonal linkers, detailing their design, the chemistries that drive them, their applications in drug development, and the experimental protocols for their use.
Core Concepts: Anatomy of a Bifunctional Bioorthogonal Linker
A bifunctional bioorthogonal linker is a molecule designed with three key components: two distinct bioorthogonal reactive groups and a spacer arm. This architecture allows for a sequential or orthogonal conjugation strategy, where each reactive group can selectively couple with its complementary partner without cross-reactivity.
-
Reactive Group 1 : Forms a covalent bond with the first molecule of interest (e.g., a protein, antibody).
-
Reactive Group 2 : Forms a covalent bond with the second molecule of interest (e.g., a drug, imaging agent, or another protein).
-
Spacer Arm : Connects the two reactive groups. The nature of the spacer (e.g., its length, rigidity, and hydrophilicity) can significantly influence the stability, solubility, and overall properties of the final conjugate.
This design enables the modular and precise assembly of complex biomolecular conjugates.[8]
Caption: Core concept of a bifunctional bioorthogonal linker.
Key Bioorthogonal Reactions and Quantitative Data
Several bioorthogonal reactions have been developed, each with unique characteristics. The choice of reaction depends on factors like kinetics, stability, and the biocompatibility of the required reagents.[3] The most prominent reactions used in bifunctional linkers include Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (IEDDA) tetrazine ligation, and oxime/hydrazone ligations.[3][7]
Common Bioorthogonal Reactions
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free click chemistry reaction between a strained cyclooctyne (B158145) and an azide (B81097).[6] It is widely used due to the high stability of the reactants and the triazole product.[3][6]
-
Inverse-Electron-Demand Diels-Alder (IEDDA) : An extremely fast reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[9] Its exceptional kinetics make it ideal for in vivo applications where concentrations are low.[4]
-
Oxime/Hydrazone Ligation : A condensation reaction between an aldehyde or ketone and an alkoxyamine or hydrazine, respectively.[4][5] This reaction is reversible under acidic conditions, a property exploited in designing pH-sensitive cleavable linkers.
-
Staudinger Ligation : The first bioorthogonal reaction developed, it occurs between an azide and a phosphine.[4][5] While reliable, its kinetics are generally slower than newer methods.[5][10]
Quantitative Data on Reaction Kinetics
The efficiency of a bioorthogonal reaction is often quantified by its second-order rate constant. Faster rates are crucial for achieving high yields at the low concentrations typical in biological systems.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| Staudinger Ligation | Azide + Phosphine | 0.001 - 0.01 | First developed bioorthogonal reaction; slow kinetics.[5][10] |
| Oxime Ligation | Aldehyde/Ketone + Alkoxyamine | 0.001 - 1 | Reversible at low pH; aniline (B41778) is often used as a catalyst.[5] |
| SPAAC | Azide + Strained Alkyne (e.g., BCN) | 0.1 - 1.0 | Widely used "copper-free" click reaction; stable reactants.[10][11] |
| IEDDA Ligation | Tetrazine + trans-Cyclooctene (TCO) | 10³ - 10⁶ | Exceptionally fast kinetics; ideal for in vivo applications.[4] |
| Photo-Click Reaction | Tetrazole + Alkene (light-induced) | ~11 | Spatiotemporally controlled by light.[10] |
Applications in Drug Development
Bifunctional bioorthogonal linkers are instrumental in designing sophisticated therapeutic and diagnostic agents.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[8][12] The linker is a critical component, connecting the antibody to the drug.[12] An ideal ADC linker must be stable in systemic circulation to prevent premature drug release and its associated toxicity, but it must efficiently release the payload once inside the target cell.[12][13]
Caption: Experimental workflow for ADC synthesis and action.
Cleavable vs. Non-Cleavable Linkers
The strategy for payload release dictates the choice between a cleavable and a non-cleavable linker.
-
Non-Cleavable Linkers : These form a stable bond that is not designed to be broken.[14] The payload is released only after the complete lysosomal degradation of the antibody, which can result in an active drug metabolite. An example is the thioether-based SMCC linker used in Trastuzumab emtansine (T-DM1).[14]
-
Cleavable Linkers : These are designed to be broken by specific triggers within the tumor microenvironment or inside the cancer cell. This allows for more controlled and efficient drug release. Common cleavage strategies include:
-
Enzyme-Cleavable : Linkers containing peptide sequences (e.g., Val-Cit) that are substrates for lysosomal proteases like Cathepsin B.[13]
-
pH-Sensitive : Linkers with acid-labile groups, such as hydrazones, that hydrolyze in the acidic environment of endosomes and lysosomes.
-
Redox-Sensitive : Linkers containing disulfide bonds that are cleaved in the reducing environment inside the cell, which has a higher concentration of glutathione (B108866) than the bloodstream.[15][]
-
Caption: Common bioorthogonal cleavable linker strategies.
In Vivo Chemistry for Prodrug Activation
Bifunctional linkers are key to pretargeting strategies, where a targeting molecule (e.g., an antibody) functionalized with one bioorthogonal handle is administered first.[17] After it has accumulated at the target site and cleared from circulation, a second molecule (a prodrug or imaging agent) with the complementary handle is administered. The two components react in vivo, activating the drug or localizing the imaging signal specifically at the target site, thereby improving the therapeutic index and image quality.[17]
Experimental Protocols
The following protocols provide generalized methodologies for the synthesis and application of bifunctional bioorthogonal linkers. Researchers should adapt these based on their specific molecules and linker chemistries.
Protocol 1: Synthesis of a Heterobifunctional Linker (BCN-Oxyamine)
This protocol is adapted from the synthesis of a linker combining a strained alkyne (BCN) for SPAAC and an oxyamine for oxime ligation.[11][18]
Objective : To synthesize a bifunctional linker for dual bioorthogonal glycosylation strategies.[11]
Materials :
-
exo-Bicyclononyne alcohol (BCN-OH)
-
N-hydroxyphthalimide
-
Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Methylamine (B109427) (MeNH₂) in methanol, anhydrous
Methodology :
-
Mitsunobu Reaction :
-
Dissolve BCN-OH (1 equivalent), N-hydroxyphthalimide (1.2 equivalents), and PPh₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add DIAD (1.2 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 5-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure and purify the crude product (phthalimide-protected oxyamine) by silica (B1680970) gel column chromatography.
-
-
Deprotection to form Free Oxyamine :
-
Dissolve the purified phthalimide-protected oxyamine from the previous step in anhydrous methanol.
-
Add an excess of methylamine solution (e.g., 10 equivalents).
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture and purify the final bifunctional linker (BCN-oxyamine) using reverse-phase HPLC.
-
Confirm the structure and purity using ¹H NMR and Mass Spectrometry.
-
Protocol 2: Bioorthogonal Labeling in Living Cells
This protocol provides a general workflow for labeling intracellular proteins using a bioorthogonal linker strategy, adapted from a vinylboronic acid (VBA) labeling procedure.[19]
Objective : To fluorescently label a target protein in living cells.
Materials :
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Cell-permeable bifunctional probe (e.g., inhibitor-linker conjugate)
-
Cell-permeable fluorescent reporter with complementary bioorthogonal handle (e.g., tetrazine-fluorophore)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease inhibitors
-
Confocal microscope
Methodology :
-
Cell Culture : Culture HeLa cells in complete DMEM at 37°C with 5% CO₂. Seed cells in appropriate vessels (e.g., glass-bottom dishes for microscopy) and allow them to adhere overnight.[19]
-
Probe Incubation :
-
Prepare a stock solution of the cell-permeable probe (e.g., an inhibitor linked to a TCO group) in DMSO.
-
Dilute the stock solution in fresh cell culture medium to the desired final concentration.
-
Remove the old medium from the cells and add the medium containing the probe. Treat a control set of cells with an equivalent volume of DMSO.
-
Incubate the cells for a specified time (e.g., 1-3 hours) at 37°C to allow for probe uptake and target binding.[19]
-
-
Fluorescent Labeling :
-
Prepare a stock solution of the fluorescent reporter (e.g., tetrazine-BODIPY) in DMSO.
-
After the probe incubation, wash the cells twice with warm PBS to remove any unbound probe.
-
Add fresh medium containing the fluorescent reporter to the cells.
-
Incubate for a shorter period (e.g., 15-30 minutes) at 37°C to allow for the bioorthogonal reaction to occur.
-
-
Imaging :
-
Wash the cells twice with PBS to remove the unbound fluorescent reporter.
-
Add fresh medium or PBS for imaging.
-
Image the cells using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophore.[19]
-
Conclusion and Future Outlook
Bifunctional bioorthogonal linkers are sophisticated chemical tools that have significantly advanced our ability to construct complex molecular architectures for biological applications.[11] Their modularity and selectivity have been particularly impactful in the field of drug development, enabling the creation of highly targeted therapies like ADCs with improved safety and efficacy profiles.[1]
The future of this field lies in the discovery of new bioorthogonal reactions with even faster kinetics and greater stability, as well as the design of novel "smart" linkers that can respond to multiple stimuli for more precise spatiotemporal control over payload release. As our understanding of disease biology deepens, the synergy between innovative linker chemistry and targeted drug delivery will continue to drive the development of the next generation of precision medicines.
References
- 1. jocpr.com [jocpr.com]
- 2. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eurjchem.com [eurjchem.com]
- 7. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. Bi- and tri-orthogonal linkers for bioconjugation [morressier.com]
- 9. Bioorthogonal Probes [biosyn.com]
- 10. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 13. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Imaging and Therapeutic Integration Bifunctional Molecules Based on Bio-Orthogonal Reaction and Releasable Disulfide Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyltetrazine-amido-PEG5-alkyne
This guide provides comprehensive technical information on Methyltetrazine-amido-PEG5-alkyne, a key reagent in bioconjugation and drug development. It is intended for researchers, scientists, and professionals in these fields, offering detailed data, experimental protocols, and a visual representation of its application in a typical workflow.
Core Molecular Data
This compound is a heterobifunctional linker molecule widely utilized in the field of bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2] Its structure incorporates a methyltetrazine moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group, enabling versatile conjugation strategies. The methyltetrazine group reacts with trans-cyclooctene (B1233481) (TCO) modified molecules via an inverse-electron-demand Diels-Alder cycloaddition, a type of click chemistry reaction known for its high speed and specificity. The terminal alkyne allows for conjugation to azide-containing molecules through copper-catalyzed or copper-free click chemistry.
Below is a summary of the key molecular data for this compound:
| Property | Value |
| Molecular Formula | C₂₄H₃₃N₅O₆[][3] |
| Molecular Weight | 487.55 g/mol [] |
| Monoisotopic Mass | 487.24308379 g/mol [] |
| Purity | Typically >98% |
| Appearance | Solid |
| Solubility | Soluble in DMSO, DCM, DMF[] |
| CAS Number | 2322322-23-4[] |
Experimental Protocol: Antibody-Drug Conjugation using this compound
This protocol outlines a general procedure for conjugating a small molecule drug containing an azide (B81097) group to an antibody that has been modified with a TCO group, using this compound as the linker.
Materials:
-
TCO-modified antibody
-
Azide-containing small molecule drug
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)
-
UV-Vis spectrophotometer
-
LC-MS system
Methodology:
-
Preparation of Reagents:
-
Dissolve the TCO-modified antibody in PBS at a concentration of 5-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the azide-containing small molecule drug in anhydrous DMSO.
-
-
Reaction of this compound with TCO-modified Antibody:
-
To the TCO-modified antibody solution, add a 5-10 molar excess of the this compound stock solution.
-
Gently mix the solution and allow it to react for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Antibody-Linker Conjugate:
-
Remove the excess, unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) pre-equilibrated with PBS.
-
Collect the fractions containing the antibody-linker conjugate. The protein concentration can be determined by measuring the absorbance at 280 nm.
-
-
Conjugation of the Azide-containing Drug to the Antibody-Linker Conjugate:
-
To the purified antibody-linker conjugate, add a 3-5 molar excess of the azide-containing small molecule drug stock solution.
-
If using a copper-catalyzed reaction, add the copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) to the reaction mixture. For copper-free click chemistry (e.g., with a DBCO-azide), no catalyst is needed.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Final Purification and Characterization:
-
Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography to remove any unreacted drug and other small molecules.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR). This can be done using techniques such as UV-Vis spectroscopy (by measuring absorbance at 280 nm for the antibody and at a wavelength specific to the drug), hydrophobic interaction chromatography (HIC), or mass spectrometry (LC-MS).
-
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the antibody-drug conjugation described above.
Caption: Workflow for Antibody-Drug Conjugation.
References
A Technical Guide to Methyltetrazine-amido-PEG5-alkyne: A Bifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-amido-PEG5-alkyne (CAS Number: 2322322-23-4) is a versatile, hetero-bifunctional crosslinker integral to the fields of bioconjugation, chemical biology, and therapeutic development.[] Its unique architecture, featuring a terminal alkyne and a methyltetrazine moiety connected by a polyethylene (B3416737) glycol (PEG) spacer, enables precise and efficient covalent bond formation through two distinct and mutually orthogonal bioorthogonal "click" chemistry reactions. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols.
Core Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2322322-23-4 | [] |
| Molecular Formula | C₂₄H₃₃N₅O₆ | [] |
| Molecular Weight | 487.55 g/mol | [] |
| Synonyms | N-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)-4,7,10,13,16-pentaoxanonadec-18-ynamide | [] |
| Solubility | Soluble in DMSO, DCM, DMF | [] |
| Storage | Store at -20°C, protect from light | [2] |
Bioorthogonal Reactivity and Applications
The power of this compound lies in its dual reactivity, allowing for sequential or modular construction of complex bioconjugates.
-
Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC): The methyltetrazine group reacts with exceptional speed and selectivity with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[3] This reaction is catalyst-free, proceeds rapidly under physiological conditions, and is a cornerstone of modern bioconjugation for applications like live-cell imaging and protein labeling.[4][5]
-
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): The terminal alkyne group participates in the classic copper(I)-catalyzed click reaction with azide-functionalized molecules.[6] This reaction is highly efficient and specific, forming a stable triazole linkage.[7]
This dual functionality makes it an ideal linker for applications requiring the precise assembly of multiple components, such as in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Application in PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8] The linker connecting the target-binding ligand and the E3-ligase-binding ligand is a critical component influencing the PROTAC's efficacy.[9]
This compound is particularly well-suited for PROTAC synthesis. One innovative strategy, termed "Click-Formed Proteolysis Targeting Chimeras" (CLIPTACs), involves the in-cell assembly of the PROTAC from two smaller, more cell-permeable precursors.[10][11] For instance, a target-binding molecule functionalized with a TCO group and an E3-ligase binder tagged with a tetrazine can be administered to cells, where they rapidly react via SPIEDAC to form the active PROTAC, initiating target protein degradation.[10]
Experimental Protocols
Protocol 1: Tetrazine-TCO Ligation for Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, Protein A and Protein B, using a tetrazine-TCO ligation strategy. This involves first functionalizing each protein with the complementary reactive group (TCO or tetrazine) and then mixing them to form the conjugate.
Materials:
-
Protein A and Protein B
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)
-
Methyltetrazine-PEG-NHS ester (e.g., Methyltetrazine-PEG4-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Spin desalting columns
Procedure:
-
Protein Functionalization with TCO (Protein A): a. Dissolve Protein A in PBS buffer. If the storage buffer contains primary amines (e.g., Tris), exchange it for PBS.[12] b. Prepare a 10-20 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO.[13] c. Add 1 M NaHCO₃ to the protein solution to a final concentration of ~50 mM.[3] d. Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein.[13] e. Incubate the reaction for 60 minutes at room temperature.[3] f. Purify the TCO-labeled protein using a spin desalting column to remove excess reagent.[3][12]
-
Protein Functionalization with Tetrazine (Protein B): a. Repeat steps 1a-1f for Protein B, using the Methyltetrazine-PEG-NHS ester.
-
TCO-Tetrazine Ligation: a. Mix the purified TCO-Protein A and Tetrazine-Protein B in a 1:1 molar ratio in PBS.[3] A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used to ensure complete reaction of the TCO-protein.[12] b. Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[12] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (510-550 nm).[3] c. The resulting protein-protein conjugate is now ready for use or further purification if necessary.
| Parameter | Value | Conditions | Source |
| Reaction Rate Constant (k) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | General range for TCO-tetrazine ligation | [3] |
| Reaction Rate Constant (k) | up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO | [12] |
| Reaction pH | 6.0 - 9.0 | PBS Buffer | [3] |
| Reaction Temperature | 4°C, 25°C, or 37°C | Application dependent | |
| Incubation Time (Conjugation) | 30 - 120 minutes | Protein-protein conjugation | [12] |
Protocol 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol provides a general method for conjugating an alkyne-containing molecule (such as this compound) to an azide-containing biomolecule.
Materials:
-
Alkyne-functionalized molecule (e.g., this compound)
-
Azide-functionalized biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
THPTA (water-soluble ligand)
-
Reaction Buffer (e.g., PBS)
-
DMSO
Procedure:
-
Prepare Stock Solutions: a. Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO. b. Prepare a 10 mM stock solution of the azide-functionalized biomolecule in an appropriate buffer. c. Prepare a 100 mM stock solution of Sodium Ascorbate in water. This should be made fresh.[14] d. Prepare a 20 mM stock solution of CuSO₄ in water.[15] e. Prepare a 100 mM stock solution of THPTA ligand in water.[15]
-
CuAAC Reaction: a. In a microcentrifuge tube, combine the azide-functionalized biomolecule and the alkyne-functionalized molecule in the desired molar ratio (typically a slight excess of one reagent is used). b. Add the THPTA solution to the reaction mixture.[15] c. Add the CuSO₄ solution. A pre-complex of CuSO₄ and THPTA can be prepared by mixing them for several minutes before adding to the main reaction.[14][15] d. Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.[15] e. Incubate the reaction for 30-60 minutes at room temperature, protected from light.[14][15] f. The resulting conjugate can be purified using methods appropriate for the biomolecule (e.g., dialysis, size-exclusion chromatography, or ethanol (B145695) precipitation for oligonucleotides).[14]
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its bifunctional nature enables the construction of complex molecular architectures through highly efficient and orthogonal click reactions. The detailed protocols and conceptual frameworks provided in this guide serve as a starting point for the innovative application of this linker in creating next-generation bioconjugates and therapeutics.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Methyltetrazine-PEG5-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 10. Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. confluore.com [confluore.com]
- 15. broadpharm.com [broadpharm.com]
The Chemistry and Application of Tetrazine Probes in Live-Cell Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized our ability to visualize and study complex biological processes in their native environment. Among the array of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a powerful tool for live-cell imaging due to its exceptionally fast reaction kinetics and high specificity.[1] This technical guide provides an in-depth overview of the core principles, applications, and methodologies of tetrazine-based live-cell imaging, tailored for researchers, scientists, and professionals in drug development.
Core Principle: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The foundation of tetrazine-based labeling lies in the iEDDA reaction, a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) and an electron-rich dienophile, typically a strained alkene or alkyne like trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is exceptionally fast and proceeds readily under physiological conditions without the need for a catalyst.[3] The reaction is followed by a retro-Diels-Alder reaction that eliminates dinitrogen gas, rendering the ligation irreversible.[4][5] This rapid and specific covalent bond formation enables the precise labeling of biomolecules in living cells.[6]
A key advantage of many tetrazine-fluorophore conjugates is their fluorogenic nature. The tetrazine moiety often quenches the fluorescence of the attached dye.[7][8] Upon reaction with a dienophile, this quenching effect is alleviated, leading to a significant increase in fluorescence intensity, which allows for "no-wash" imaging with high signal-to-background ratios.[3][7][9]
Data Presentation: Performance of Tetrazine Derivatives
The selection of a tetrazine probe is critical and depends on a balance of reactivity, stability, and fluorogenic properties. The following tables summarize the performance of various tetrazine derivatives based on published data.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference(s) |
| 3,6-diaryl-s-tetrazine | TCO | 2000 | 9:1 Methanol/Water | [2] |
| Coumarin-fused 1,2,3,4-tetrazole | up to 19.5 | in vivo | [6] | |
| Diphenyl-s-tetrazine (CF₃-substituted) | TCO | Nearly quantitative labeling within minutes at low micromolar concentrations | in vivo | [10] |
Table 1: Reaction Kinetics of Selected Tetrazine Derivatives. Note: Reaction rates are highly dependent on the specific structures of the tetrazine and dienophile, as well as the reaction conditions.[1]
| Fluorophore | Tetrazine Linkage | Fold Fluorescence Enhancement | Quantum Yield (ΦF) (unreacted) | Quantum Yield (ΦF) (reacted) | Reference(s) |
| o-TzR | ortho-tetrazine substituent | 95-fold | [11] | ||
| o-TzSiR | ortho-tetrazine substituent | 45-fold | 0.7% | [11] | |
| Various | Alkenyl tetrazine derivatives | >100-fold | [3] |
Table 2: Fluorogenic Properties of Tetrazine-Dye Conjugates. The fluorescence turn-on is a critical parameter for achieving high contrast in live-cell imaging.[3] The design of the linker between the tetrazine and the fluorophore plays a crucial role in the quenching efficiency.[9]
Experimental Protocols
Reproducible and comparable data are essential for the rational selection and application of tetrazine probes. Below are detailed methodologies for key experiments.
Protocol 1: General Procedure for Live-Cell Labeling and Imaging
This protocol outlines the steps for labeling a target protein in live cells using a genetically encoded dienophile and a fluorogenic tetrazine probe.
Materials:
-
Mammalian cells expressing the protein of interest tagged with a dienophile (e.g., TCO-lysine).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Fluorogenic tetrazine-dye conjugate (e.g., 1-3 µM in PBS).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Confocal microscope.
Procedure:
-
Cell Culture: Culture the cells expressing the TCO-tagged protein in a suitable vessel (e.g., glass-bottom dish) to the desired confluency.
-
Labeling:
-
Remove the cell culture medium.
-
Wash the cells once with PBS.
-
Add the solution of the fluorogenic tetrazine-dye conjugate to the cells.
-
Incubate for 10-30 minutes at 37°C. For "no-wash" imaging, proceed directly to imaging. For applications requiring lower background, wash the cells 2-3 times with PBS before imaging.[12]
-
-
Imaging:
-
Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Acquire images and analyze the fluorescence signal to determine the localization and dynamics of the labeled protein.
-
Protocol 2: Spatiotemporal Control of Labeling using Photo-activated Tetrazines
This protocol enables the labeling of specific cells within a population with high spatial and temporal precision using a photocaged dihydrotetrazine.[13][14]
Materials:
-
HeLa cells.
-
Photocaged dihydrotetrazine.
-
TCO-conjugated fluorophore (e.g., TCO-AF488).
-
Laser scanning microscope with a 405 nm laser.
Procedure:
-
Cell Preparation: Culture HeLa cells on a suitable imaging dish.
-
Incubation: Incubate the cells with the photocaged dihydrotetrazine to allow its incorporation into the cell membrane.
-
Fluorophore Addition: Wash the cells and add a solution containing the TCO-conjugated fluorophore (e.g., 3 nM TCO-AF488).
-
Photo-activation:
-
Identify a target cell using the microscope.
-
Irradiate the selected cell with a 405 nm laser (e.g., 20 mW for 20 seconds) to uncage the dihydrotetrazine, leading to the formation of the reactive tetrazine.[14]
-
-
Imaging:
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.
Caption: General workflow for live-cell imaging using tetrazine bioorthogonal chemistry.
Caption: Workflow for light-activated, spatiotemporally controlled cell labeling.
Advanced Applications and Future Directions
The versatility of tetrazine ligation has led to its application in a wide range of advanced imaging techniques.
-
Super-Resolution Microscopy: Tetrazine-dye conjugates have been successfully employed in super-resolution imaging techniques such as STED and SOFI, enabling the visualization of cellular structures with unprecedented detail.[8][9][11]
-
Pretargeted Imaging: In this strategy, a biomolecule of interest is first targeted with a dienophile-conjugated antibody. After clearance of the unbound antibody, a radiolabeled tetrazine is administered, which rapidly reacts with the pre-targeted antibody for applications like positron emission tomography (PET) imaging.[4][16][17][18]
-
Drug Delivery: The "click-to-release" strategy utilizes the tetrazine ligation to trigger the release of a therapeutic agent at a specific site.[14][15] Light-activated tetrazines offer the potential for photopharmacology, where drug release can be precisely controlled in space and time.[13][14]
The ongoing development of new tetrazine and dienophile derivatives with improved kinetics, stability, and fluorogenic properties continues to expand the toolkit for live-cell imaging.[3] These advancements, coupled with progress in microscopy and genetic engineering, will undoubtedly lead to new discoveries in basic biology and the development of novel diagnostic and therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unict.it [iris.unict.it]
- 6. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 7. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00039K [pubs.rsc.org]
- 18. Development of 18F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction has rapidly ascended as a premier bioorthogonal chemistry tool, distinguished by its exceptionally fast kinetics, high specificity, and ability to function within complex biological systems without the need for a catalyst.[1][2] This guide offers a comprehensive exploration of the core principles of iEDDA chemistry, with a particular focus on the widely used tetrazine ligation, alongside detailed experimental protocols and quantitative data to support its application in research and drug development.
Core Principles of the iEDDA Reaction
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, most commonly a 1,2,4,5-tetrazine, and an electron-rich dienophile.[1][3] This is the reverse of the classical Diels-Alder reaction. The rapid kinetics of the iEDDA reaction are a result of a narrow energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4][5]
Mechanism:
The reaction is initiated by a [4+2] cycloaddition to form a highly unstable bicyclic intermediate.[1][3] This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable 4,5-dihydropyridazine product.[5][6] This dihydropyridazine (B8628806) can then isomerize to a 1,4-dihydropyridazine or be oxidized to a pyridazine.[3][7] The release of N₂ as the sole byproduct makes this reaction exceptionally clean for in vivo applications.[6]
Quantitative Data: Reaction Kinetics
The selection of the appropriate tetrazine and dienophile is critical for experimental success. The following tables summarize key quantitative data, primarily second-order rate constants (k₂), to aid in this selection. The reactivity of tetrazines is influenced by their substituents, with electron-withdrawing groups generally increasing the reaction rate.[5][8] Similarly, strained dienophiles like trans-cyclooctenes (TCO) exhibit significantly higher reactivity.[5][8]
| Diene (Tetrazine) | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 | 9:1 Methanol/Water |
| 3,6-di-(2-pyridyl)-s-tetrazine | norbornene | 1.9 | Not Specified |
| Tetrazine-PEG₄-NHS Ester | TCO-PEG₄-DBCO | 3.3 x 10⁵ | Not Specified |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | (E)-cyclooct-4-enol | 310 | Acetonitrile |
| 3,6-diphenyl-1,2,4,5-tetrazine | (E)-cyclooct-4-enol | 140 | Acetonitrile |
Note: Rate constants can vary significantly based on the specific substituents on both the tetrazine and dienophile, as well as the solvent and temperature.
Applications in Drug Development and Research
The exceptional properties of the iEDDA reaction have made it an invaluable tool in various research and therapeutic areas.
-
Bioconjugation: iEDDA reactions are widely used to label biomolecules such as proteins, nucleic acids, and lipids with high specificity.[3]
-
Live-Cell Imaging: The bioorthogonality of the reaction allows for real-time imaging of biological processes within living cells without causing toxicity.[9][10]
-
Pretargeted Drug Delivery: This innovative strategy involves a two-step approach for targeted cancer therapy.[3][11] First, a bioorthogonal-tagged antibody is administered and allowed to accumulate at the tumor site. Subsequently, a small-molecule drug conjugated to the complementary reactive partner is introduced, which then rapidly reacts at the target site, minimizing systemic exposure and toxicity.[3][11]
-
Drug Release: "Click-to-release" systems utilize iEDDA reactions to trigger the release of a therapeutic agent at a specific location.[2][3] For example, an antibody-drug conjugate can be designed to release its payload upon reaction with a tetrazine-based activator.[3]
Experimental Protocols
The following are representative protocols for the synthesis of a common tetrazine and a typical bioconjugation procedure.
1. Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol describes a common method for synthesizing a frequently used tetrazine derivative.[1]
-
Materials: 2-cyanopyridine (B140075), anhydrous hydrazine (B178648), sulfur (optional catalyst), ethanol (B145695), sodium nitrite (B80452) (NaNO₂), glacial acetic acid.[1]
-
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol).[1] The mixture can be stirred in ethanol at room temperature or gently heated (e.g., to 78°C) for several hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Oxidation to Tetrazine: After the initial reaction is complete, cool the mixture in an ice bath.[1] Slowly add an aqueous solution of sodium nitrite, followed by the dropwise addition of glacial acetic acid.[1] A color change to a vibrant pink or red indicates the formation of the tetrazine.[1]
-
Purification: The crude product can be extracted with an organic solvent like dichloromethane (B109758) and purified by column chromatography on silica (B1680970) gel to yield the final colored solid product.[1]
-
2. Antibody Labeling with a trans-Cyclooctene (TCO) Derivative
This protocol outlines the general steps for labeling an antibody with a TCO derivative for subsequent iEDDA ligation.[1]
-
Materials: Antibody solution (1-5 mg/mL), reaction buffer (e.g., PBS pH 7.4), TCO-NHS ester, spin desalting column.
-
Procedure:
-
Antibody Preparation: Prepare the antibody solution in the reaction buffer at a concentration of 1-5 mg/mL.[1]
-
TCO Conjugation: Add the TCO-NHS ester (typically dissolved in DMSO) to the antibody solution at a specific molar excess. The reaction is usually incubated for 30-60 minutes at room temperature.
-
Purification: Remove the unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[1] The purified TCO-labeled antibody is then ready for the iEDDA reaction with a tetrazine-functionalized molecule.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 6. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Technical Guide to Utilizing Terminal Alkynes
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of modern chemical synthesis, enabling the efficient and reliable formation of 1,4-disubstituted 1,2,3-triazoles. This reaction, a prime example of "click chemistry," is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3] This technical guide provides an in-depth exploration of the use of terminal alkynes in CuAAC reactions, focusing on the core mechanism, experimental protocols, and quantitative data to aid researchers in the successful application of this powerful transformation.
The Core of the Reaction: Mechanism and Kinetics
The CuAAC reaction proceeds via a multi-step catalytic cycle with copper(I) as the active catalytic species.[4] This catalyzed pathway offers a significant rate acceleration of 107 to 108 compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[4][5] The copper-catalyzed version, in contrast, is highly regioselective, exclusively yielding the 1,4-isomer.[1]
The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, which lowers the pKa of the acetylenic proton and facilitates the formation of a copper acetylide intermediate.[6] This intermediate then reacts with the azide (B81097) in a stepwise process. DFT calculations suggest the involvement of a six-membered copper metallacycle that subsequently rearranges to a triazolyl-copper derivative.[5] Protonolysis then releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, closing the catalytic cycle.[5] Several experimental and computational studies suggest that dicopper species may be the active catalysts, exhibiting higher activity than their monomeric counterparts.[7]
The kinetics of the CuAAC reaction can be influenced by several factors, including the choice of copper source, ligands, solvent, and the nature of the alkyne and azide substrates.[8] The reaction is typically second order with respect to both the copper(I) concentration and the alkyne concentration at intermediate concentrations.[6] The use of ligands can significantly accelerate the reaction rate.[9]
Key Experimental Parameters and Protocols
The success of a CuAAC reaction hinges on the careful selection of reagents and reaction conditions. This section outlines the critical components and provides generalized experimental protocols.
Catalyst and Ligand Systems
The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as CuSO₄·5H₂O, using a reducing agent, most commonly sodium ascorbate (B8700270).[5][10] Direct sources of Cu(I), like CuI or CuBr, can also be used.[10] To prevent the oxidation of Cu(I) to the inactive Cu(II) state and to accelerate the reaction, stabilizing ligands are often employed.[11][12] Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), are widely used for this purpose.[11][13] The use of ligands is particularly crucial in bioconjugation reactions to protect sensitive biomolecules from damage by reactive oxygen species that can be generated by the copper/ascorbate system.[13][14]
Solvent and Reaction Conditions
CuAAC reactions are remarkably versatile and can be performed in a wide range of solvents, including water, DMSO, DMF, THF, and mixtures thereof.[15] Aqueous conditions are often preferred for bioconjugation applications and have been shown to accelerate the reaction rate.[5][16] The reaction is typically carried out at room temperature and is often complete within 1 to 4 hours.[17] For less reactive substrates, microwave heating can significantly reduce reaction times.[1]
General Protocol for Small Molecule Synthesis
The following is a generalized protocol for the CuAAC reaction between a terminal alkyne and an azide for the synthesis of small molecules.[17]
-
Reagent Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) in an appropriate solvent (e.g., a mixture of t-BuOH and water).
-
Catalyst Addition: To the stirring reaction mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.3 equiv) followed by an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equiv).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.[17]
General Protocol for Bioconjugation
This protocol is adapted for the labeling of biomolecules, such as proteins or nucleic acids.[10][13]
-
Reagent Preparation: In a microcentrifuge tube, combine the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer). Add the azide-containing cargo.
-
Catalyst Premix: In a separate tube, prepare a catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution (typically in a 1:5 molar ratio).[17] Let this mixture stand for 1-2 minutes.
-
Reaction Initiation: Add the catalyst premix to the reaction tube containing the biomolecule and azide. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubation: Gently mix the reaction and allow it to proceed for 1-2 hours at room temperature. Avoid vigorous vortexing to prevent denaturation of proteins.[17]
-
Purification: The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as size exclusion chromatography or dialysis, to remove excess reagents and the copper catalyst.
Quantitative Data Overview
The efficiency of the CuAAC reaction is often demonstrated by high to quantitative yields across a broad range of substrates. The following tables summarize representative quantitative data for CuAAC reactions, highlighting the effects of different catalysts and reaction conditions.
Table 1: Representative Yields for CuAAC Reactions with Various Catalytic Systems
| Entry | Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzyl Azide | CuI (1 mol%) | Neat | 8 | 91 | [1] |
| 2 | Propargyl Alcohol | Benzyl Azide | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH | 12 | 95 | [1] |
| 3 | 1-Ethynylcyclohexene | Phenyl Azide | Cu/C | H₂O | 6 | 95 | [18] |
| 4 | Phenylacetylene | Benzyl Azide | GO/Pim/Cu (1 mol%) | H₂O | 0.5 | 96 | [18] |
| 5 | Propargyl Bromide | Benzyl Azide | Cu(I)-SiO₂ | H₂O/EtOH | 12 | 92 | [18] |
GO/Pim/Cu: Graphene oxide/Poly(ionic liquid)/Copper
Table 2: Influence of Ligands on CuAAC Reactions
| Entry | Ligand | Catalyst Loading | Reaction Time | Yield (%) | Key Observation | Reference |
| 1 | None | 1 mol% CuI | 24 h | Low Conversion | Ligandless systems can be slow. | [9] |
| 2 | TBTA | 1 mol% CuI | < 1 h | >95% | Significant rate acceleration. | [19] |
| 3 | THPTA | 0.1 mol% CuSO₄ | 1 h | >90% | Water-soluble ligand, ideal for bioconjugation. | [13] |
| 4 | Betaine (B1666868) | 200 ppm Cu(I) | 0.5 h | >95% | Dramatically reduces required copper concentration in water. | [16] |
Troubleshooting Common Issues
Despite its robustness, challenges can arise during CuAAC reactions. Here are some common issues and their potential solutions:
-
Low Yield or No Reaction:
-
Oxidation of Cu(I): The primary cause of low yields is often the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[11] Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) and use a sufficient amount of a reducing agent like sodium ascorbate.[11][20]
-
Inhibitory Buffer Components: Buffers such as Tris can chelate the copper catalyst, hindering its activity. Use non-coordinating buffers like phosphate, HEPES, or MOPS.[11]
-
Poor Ligand Choice or Concentration: The appropriate ligand is crucial for stabilizing the Cu(I) catalyst. Ensure the correct ligand is used at an effective concentration.[11]
-
-
Formation of Byproducts:
-
Alkyne Homocoupling: A common side reaction is the oxidative homocoupling of the terminal alkyne, forming a diacetylene byproduct (Glaser coupling).[11] This is more prevalent in the presence of oxygen. Maintaining an inert atmosphere and using an antioxidant like sodium ascorbate can suppress this side reaction.[11]
-
-
Use of Internal Alkynes:
-
The standard CuAAC reaction is generally not effective for internal alkynes due to the mechanism involving the formation of a copper acetylide from a terminal alkyne.[11] For reactions involving internal alkynes, a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a more suitable method, which typically yields the 1,5-regioisomer.[21]
-
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction stands as a powerful and versatile tool for chemical synthesis. Its high efficiency, regioselectivity, and broad functional group tolerance have cemented its role in diverse scientific disciplines. By understanding the core mechanism, carefully selecting experimental parameters, and being aware of potential challenges, researchers can effectively harness the power of terminal alkynes in CuAAC to construct complex molecular architectures for a wide array of applications.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioclone.net [bioclone.net]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions | MDPI [mdpi.com]
- 19. glenresearch.com [glenresearch.com]
- 20. benchchem.com [benchchem.com]
- 21. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methyltetrazine-amido-PEG5-alkyne Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-amido-PEG5-alkyne is a versatile, heterobifunctional linker designed for advanced bioconjugation applications, including the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other complex biomolecular constructs.[1][] This reagent features two distinct bioorthogonal reactive handles: a methyltetrazine group and a terminal alkyne, separated by a hydrophilic polyethylene (B3416737) glycol (PEG5) spacer.
The methyltetrazine moiety reacts with exceptional speed and selectivity with a trans-cyclooctene (B1233481) (TCO) group via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4] This reaction is notable for its extremely fast kinetics and its ability to proceed under mild, physiological conditions without the need for a catalyst.[3][5] The terminal alkyne group allows for covalent bond formation with azide-functionalized molecules through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG5 spacer enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate.[6][7]
These dual functionalities enable the precise and efficient coupling of two different molecular entities, providing a powerful tool for drug development and biological research.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₃N₅O₆ | [] |
| Molecular Weight | 487.55 g/mol | [] |
| Purity | >95% | [5] |
| Physical Form | Red solid to red oil | [8] |
| Solubility | Soluble in DMSO, DMF, DCM | [][7] |
| Storage | Store at -20°C or -80°C, protect from moisture | [1] |
Reaction Kinetics Comparison
The following table summarizes the second-order rate constants for the bioorthogonal reactions relevant to this compound.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | References |
| IEDDA | Methyltetrazine & TCO | 800 - 750,000 | [4][9] |
| SPAAC | Alkyne & Strained Alkyne (e.g., DBCO) | ~0.1 - 1.0 | [10] |
| CuAAC | Alkyne & Azide (Copper-catalyzed) | 100 - 1000 | [10] |
Note: The kinetic data for the IEDDA reaction is for methyltetrazine and TCO in general, as specific data for this compound was not available. The actual rate can be influenced by the specific TCO derivative and reaction conditions.
Experimental Protocols
This section provides detailed protocols for a two-step bioconjugation strategy to link a TCO-modified protein to an azide-modified molecule using this compound.
Protocol 1: Reaction of this compound with a TCO-Modified Protein (IEDDA Reaction)
This protocol describes the first step of the conjugation, where the methyltetrazine moiety of the linker reacts with a TCO-functionalized protein.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.0-9.0)[9]
-
Spin desalting columns for purification
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the TCO-modified protein solution.
-
Add the this compound stock solution to the protein solution. A slight molar excess (1.1 to 1.5 equivalents) of the linker is recommended to ensure complete consumption of the TCO-modified protein.[9] The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes.[3] Alternatively, the reaction can be performed at 4°C for 2-4 hours. Gentle mixing during incubation is recommended.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a spin desalting column equilibrated with the desired buffer for the next step.
-
-
Characterization (Optional):
-
The successful conjugation can be confirmed by techniques such as SDS-PAGE (which may show a shift in molecular weight) or mass spectrometry. The disappearance of the tetrazine's characteristic UV-Vis absorbance between 510 and 550 nm can also be used to monitor the reaction progress.[3]
-
Protocol 2: Reaction of the Alkyne-Functionalized Protein with an Azide-Modified Molecule (CuAAC Reaction)
This protocol outlines the second step, where the alkyne-functionalized protein from Protocol 1 is conjugated to an azide-containing molecule using a copper-catalyzed click reaction.
Materials:
-
Alkyne-functionalized protein (from Protocol 1)
-
Azide-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 50 mM in DMSO/water)
-
Reaction buffer (e.g., PBS, pH 7.0)
-
Spin desalting columns or size-exclusion chromatography for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified molecule in a compatible solvent (e.g., water or DMSO).
-
Freshly prepare the sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized protein and the azide-modified molecule. A 2- to 10-fold molar excess of the azide-modified molecule is typically used.
-
Add the copper-chelating ligand to the reaction mixture (final concentration typically 1-2 mM).
-
Add the CuSO₄ solution (final concentration typically 0.5-1 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 2-5 mM).
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst, although the use of excess ascorbate and a chelating ligand often makes this unnecessary.
-
-
Purification:
-
Purify the final bioconjugate from excess reagents and catalyst using a spin desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other relevant analytical techniques to confirm successful conjugation and assess purity.
-
Mandatory Visualization
Caption: Workflow for a two-step bioconjugation using this compound.
Caption: Logical relationship of the bifunctional linker in bioconjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 7. Methyltetrazine-PEG5-amine HCl salt | BroadPharm [broadpharm.com]
- 8. Methyltetrazine-PEG5-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. benchchem.com [benchchem.com]
- 10. Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrazine-TCO Ligation in Aqueous Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazine-trans-cyclooctene (TCO) ligation is a premier bioorthogonal reaction, enabling the rapid and specific formation of covalent bonds in complex biological environments.[1][2] This chemistry is founded on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a TCO.[2][3] The reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding efficiently in aqueous buffers without the need for catalysts that can be cytotoxic.[2][4] The reaction forms a stable dihydropyridazine (B8628806) bond and releases nitrogen gas as the sole byproduct.[1][5] These features make tetrazine-TCO ligation an invaluable tool for a wide range of applications, including antibody-drug conjugation, in vivo imaging, and the construction of complex biomolecular architectures.[2][6]
Quantitative Data Summary
The efficiency of the tetrazine-TCO ligation is influenced by the specific structures of the tetrazine and TCO derivatives, as well as the reaction conditions. The following table summarizes key quantitative data from various sources to guide experimental design.
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | General range for various tetrazine-TCO pairs. | [1][5] |
| up to 1000 M⁻¹s⁻¹ | Methyl-substituted tetrazines with TCO. | ||
| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO. | [1][7] | |
| ~2000 M⁻¹s⁻¹ | 3,6-di-(2-pyridyl)-s-tetrazine with TCO. | [8] | |
| 1100 - 73,000 M⁻¹s⁻¹ | TCO-PEG₄ and various tetrazine scaffolds in DPBS at 37°C. | [4] | |
| Reaction pH | 6.0 - 9.0 | Effective range in aqueous buffers like PBS. The reaction is largely insensitive to pH in this physiological range. | [1][5][9] |
| Reaction Temperature | 4°C, 25°C (Room Temp), or 37°C | Reaction is rapid at room temperature. Lower temperatures (4°C) can be used, potentially requiring longer incubation, while higher temperatures (37°C) can accelerate the rate. | [1][4] |
| Reaction Time | 10 - 60 minutes | Typical range for many applications at room temperature. | [1][4] |
| 30 minutes - 2 hours | May be required depending on reactant concentrations and specific pairing. | [1] | |
| Stoichiometry | 1:1 or slight excess of tetrazine (1.05-1.5 molar equivalents) | A slight excess of one reagent can be used to ensure the complete consumption of the other. | [4] |
Chemical Reaction Mechanism
The tetrazine-TCO ligation proceeds through a two-step mechanism. First, an inverse-electron-demand Diels-Alder [4+2] cycloaddition occurs between the electron-deficient tetrazine and the strained, electron-rich TCO.[3][10] This is followed by a retro-Diels-Alder reaction that results in the irreversible elimination of nitrogen gas (N₂), forming a stable dihydropyridazine product.[3][10]
Caption: Mechanism of the Tetrazine-TCO Ligation.
Experimental Protocols
General Protocol for Tetrazine-TCO Ligation in Aqueous Buffer
This protocol provides a general framework for the conjugation of a tetrazine-modified molecule to a TCO-modified molecule in an aqueous buffer.
1. Reagent Preparation:
-
Prepare a stock solution of the tetrazine-functionalized molecule in an appropriate solvent (e.g., DMSO, DMF, or aqueous buffer).
-
Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent. For biomolecules, this is typically an aqueous buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4.[4]
-
Note: If using NHS esters to introduce tetrazine or TCO moieties to proteins, ensure the buffer is free of primary amines (e.g., Tris).[1]
2. Reaction Setup:
-
In a suitable reaction vessel, combine the TCO-functionalized molecule with the reaction buffer.
-
Add the tetrazine-functionalized molecule to the reaction mixture. A 1:1 molar ratio is often used, though a slight excess (1.05-1.5 equivalents) of the tetrazine component can be employed to drive the reaction to completion.[4]
-
The final concentration of reactants will depend on the specific application but can be in the low micromolar to millimolar range.
3. Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes.[4] For less reactive pairs or at lower temperatures (4°C), the incubation time may need to be extended.[1]
-
The reaction progress can be monitored by UV-Vis spectroscopy by observing the disappearance of the tetrazine absorbance peak, which is typically between 510 and 550 nm.[5][7]
4. Quenching and Purification (Optional):
-
For some applications, it may be necessary to quench any unreacted reagents. This can be achieved by adding a scavenger molecule.
-
The final conjugate can be purified from unreacted starting materials and byproducts using methods such as size-exclusion chromatography (SEC) or dialysis, depending on the molecular weight of the product.[1][4]
5. Storage:
-
Store the final conjugate under appropriate conditions, typically at 4°C for short-term storage or frozen for long-term storage.[4]
Protocol for Protein-Protein Conjugation
This protocol outlines the steps for conjugating two proteins using tetrazine-TCO ligation.
1. Protein Modification:
-
Protein A (TCO-functionalized):
-
Dissolve Protein A in an amine-free buffer (e.g., PBS, pH 7.4).
-
Add a TCO-NHS ester (typically 10-20 molar equivalents) to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column.[1]
-
-
Protein B (Tetrazine-functionalized):
-
Dissolve Protein B in an amine-free buffer.
-
Add a Tetrazine-NHS ester (10-20 molar equivalents) to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Purify the tetrazine-labeled protein using a spin desalting column.[5]
-
2. Protein-Protein Ligation:
-
Combine the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in a reaction vessel, typically in PBS at pH 7.4. A 1:1 molar ratio is a good starting point.[5]
-
Incubate the mixture for 1-2 hours at room temperature with gentle mixing.[1]
3. Analysis and Purification:
-
Analyze the formation of the protein-protein conjugate using SDS-PAGE. The conjugate will have a higher molecular weight than the individual protein partners.
-
Purify the final conjugate from any unreacted proteins using size-exclusion chromatography.[4]
4. Storage:
-
Store the purified protein-protein conjugate at 4°C.[4]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a protein-protein conjugation experiment using tetrazine-TCO ligation.
Caption: Protein-protein conjugation workflow.
Troubleshooting and Optimization
-
Low Reaction Yield:
-
Verify Reagent Integrity: Tetrazines can be susceptible to degradation in aqueous media, especially those that are not methyl-substituted.[7] TCOs can also degrade. Use freshly prepared solutions.[7]
-
Stoichiometry: Empirically determine the optimal molar ratio for your specific reactants.
-
Steric Hindrance: If conjugating large molecules, steric hindrance may slow the reaction. Consider using reagents with longer, flexible linkers (e.g., PEG) to improve accessibility.[7]
-
-
Precipitation:
-
Non-specific Binding:
-
Some tetrazine or TCO reagents can be hydrophobic, leading to non-specific binding. The use of reagents with hydrophilic PEG linkers can mitigate this issue.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC Synthesis Using Methyltetrazine-amido-PEG5-alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the Methyltetrazine-amido-PEG5-alkyne linker. This linker facilitates the conjugation of a target protein ligand and an E3 ubiquitin ligase ligand via bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Introduction to PROTAC Technology with this compound
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A PROTAC typically consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The this compound linker offers a modular and efficient approach to PROTAC synthesis. The tetrazine moiety reacts selectively and rapidly with a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO), enabling the precise and robust coupling of the two ligand components under mild conditions.[3][4][5] This "click chemistry" approach is highly advantageous for creating libraries of PROTACs with varying linker lengths and compositions to optimize degradation efficacy.[6]
Signaling Pathway: BRD4 Degradation and Downstream Effects
A prominent target for PROTAC-mediated degradation is the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription.[7][8][9] BRD4 acts as a transcriptional coactivator, and its degradation leads to the suppression of key oncogenes like c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[7][10]
Caption: BRD4 degradation pathway initiated by a PROTAC.
Experimental Protocols
The synthesis of a PROTAC using this compound is a two-step process involving the initial preparation of two precursor molecules: one containing the POI-binding ligand functionalized with a trans-cyclooctene (TCO) group, and the other comprising the E3 ligase ligand attached to an azide, which is then coupled to the this compound linker. The final step is the bioorthogonal iEDDA reaction between the tetrazine and TCO moieties.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC (Adapted from a similar click chemistry approach)
This protocol describes the synthesis of a BRD4-degrading PROTAC by conjugating a JQ1 derivative (a known BRD4 ligand) with a pomalidomide (B1683931) derivative (a known CRBN E3 ligase ligand) using the this compound linker.
Materials:
-
JQ1-TCO (trans-cyclooctene functionalized JQ1)
-
Pomalidomide-azide
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Preparative HPLC system
-
LC-MS system
Procedure:
-
Synthesis of Tetrazine-Functionalized E3 Ligase Ligand:
-
Dissolve Pomalidomide-azide (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a freshly prepared solution of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.3 eq) in water.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the tetrazine-functionalized pomalidomide derivative.
-
-
PROTAC Synthesis via iEDDA Reaction:
-
Dissolve the tetrazine-functionalized pomalidomide derivative (1.0 eq) and JQ1-TCO (1.0 eq) in a mixture of PBS and DMF (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-4 hours. The iEDDA reaction is typically very fast.[6]
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the final PROTAC product by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry and NMR.
-
Caption: General workflow for PROTAC synthesis.
Protocol 2: Western Blotting for BRD4 Degradation
This protocol is used to quantify the degradation of the target protein (BRD4) in cells treated with the synthesized PROTAC.
Materials:
-
Human cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)[11]
-
Synthesized BRD4-targeting PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a DMSO-treated vehicle control.[6]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).
-
Data Presentation
The following table presents representative data for a BRD4-degrading PROTAC synthesized via a click chemistry approach, demonstrating its degradation and anti-proliferative activities.
Table 1: Representative Biological Activity of a BRD4-Degrading PROTAC
| Compound | Cell Line | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | GI₅₀ (Anti-proliferative) | Citation |
| ARV-825 | MGC803 (Gastric Cancer) | Not Specified | >90% at 100 nM | ~10 nM | [10] |
| dBET1 | MV4;11 (AML) | <100 nM | >95% at 100 nM | 0.14 µM | [7] |
| MZ1 | Kasumi-1 (AML) | ~250 nM | >90% at 250 nM | Not Specified | [2] |
Note: The data presented are for well-characterized BRD4-degrading PROTACs and serve as a benchmark for newly synthesized PROTACs using the this compound linker.
Conclusion
The this compound linker provides a versatile and efficient tool for the synthesis of PROTACs. The use of iEDDA click chemistry allows for a modular and high-throughput approach to generate and optimize PROTACs for targeted protein degradation. The protocols and data presented here offer a framework for researchers to design, synthesize, and evaluate novel PROTACs for various therapeutic targets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lebraud et al. “Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras.” ACS Cent. Sci.,2016, 2 (12), pp 927–934 – Astex [astx.com]
- 5. Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of BRD4 degraders - East China Normal University [pure.ecnu.edu.cn]
- 9. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dual-Labeling Strategies with Tetrazine-Alkyne Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for employing dual-labeling strategies that leverage the bioorthogonal reactivity of tetrazine-alkyne linkers. This powerful approach enables the precise and sequential or simultaneous labeling of two distinct molecular targets, offering advanced capabilities for studying complex biological systems, developing sophisticated drug conjugates, and creating advanced diagnostic tools.
Introduction to Tetrazine-Alkyne Dual-Labeling
The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkyne (or alkene) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity in complex biological environments.[1][2][3][4] A dual-labeling strategy often employs a heterobifunctional linker molecule containing both a tetrazine and a terminal alkyne. This configuration allows for two distinct and orthogonal click chemistry reactions:
-
Tetrazine Ligation: The tetrazine moiety reacts rapidly with a strained alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO) or cyclooctyne (B158145), in a catalyst-free IEDDA cycloaddition.[1][5][6] This reaction is one of the fastest bioorthogonal reactions known.[1][5]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The terminal alkyne group can react with an azide-functionalized molecule. This can be achieved either through the highly efficient copper-catalyzed reaction (CuAAC) or, to avoid copper toxicity in living systems, through a strain-promoted reaction (SPAAC) with a cyclooctyne derivative.[7][8]
This dual functionality allows for the controlled assembly of complex molecular constructs. For instance, a protein can be modified with a tetrazine-alkyne linker, followed by the sequential attachment of two different payloads, such as a targeting ligand and a therapeutic agent, or two different fluorescent probes for advanced imaging studies.
Core Concepts and Workflow
The fundamental principle of this dual-labeling strategy is the orthogonal reactivity of the tetrazine and alkyne moieties. The workflow generally involves the initial conjugation of the bifunctional linker to a biomolecule of interest, followed by the sequential or simultaneous reaction with two different partners.
Caption: General experimental workflow for dual-labeling.
Quantitative Data: Reaction Kinetics
The efficiency of the labeling strategy is highly dependent on the reaction kinetics of the chosen bioorthogonal reactions. The IEDDA reaction between tetrazines and strained alkenes/alkynes is characterized by exceptionally high second-order rate constants.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~30,000 | [9] |
| 3,6-diaryl-s-tetrazines | trans-cyclooctene (TCO) | 210 - 30,000 | [9] |
| FITC-Tetrazine | Norbornene (NOR) | ~1-2 | [7][9] |
| FITC-Tetrazine | Cyclooctyne (COY) | Varies (e.g., 20-fold lower than some reports) | [7] |
| Pyridyl-substituted tetrazine | Vinylboronic Acids (VBA) | ~1 | [10] |
| 3-vinyl-6-oxymethyl-tetrazine | TCO | 1705 - 3277 | [11] |
Note: Rate constants can vary depending on the specific substituents on the tetrazine and dienophile, as well as the solvent and temperature. Electron-withdrawing groups on the tetrazine generally increase the reaction rate.[12]
Experimental Protocols
Protocol 1: Site-Specific Dual-Labeling of a Protein
This protocol describes the site-specific incorporation of a non-canonical amino acid (ncAA) containing a strained alkyne into a protein, followed by dual labeling using a tetrazine-azide linker.
Materials:
-
Protein of interest with a specific mutation (e.g., amber stop codon TAG) for ncAA incorporation.
-
E. coli expression system engineered with an aminoacyl-tRNA synthetase/tRNA pair for ncAA incorporation.[7][13]
-
Non-canonical amino acid with a strained alkyne (e.g., cyclooctyne-lysine).
-
Heterobifunctional linker: Tetrazine-PEG-Azide.
-
Payload 1: TCO-functionalized fluorophore.
-
Payload 2: A small molecule drug with a terminal alkyne.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Ni-NTA resin for protein purification.
-
Copper(II) sulfate (B86663), a reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., THPTA) for CuAAC.
Procedure:
-
Protein Expression and Purification:
-
Express the protein containing the strained alkyne ncAA in the engineered E. coli strain according to established protocols.[13]
-
Purify the protein using Ni-NTA affinity chromatography.
-
Characterize the purified protein to confirm ncAA incorporation.
-
-
First Labeling Reaction (Tetrazine Ligation):
-
Dissolve the purified protein in PBS (pH 7.4) to a final concentration of 10-50 µM.
-
Add the TCO-functionalized fluorophore (Payload 1) in a 5-10 fold molar excess.
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction is typically complete within minutes due to the fast kinetics.[13]
-
Remove the excess unreacted fluorophore by size exclusion chromatography or dialysis.
-
-
Second Labeling Reaction (CuAAC):
-
To the singly labeled protein conjugate, add the alkyne-functionalized drug (Payload 2) in a 10-20 fold molar excess.
-
Prepare a fresh solution of the CuAAC catalyst: a pre-mixed solution of copper(II) sulfate and a reducing agent (e.g., sodium ascorbate) in the presence of a copper-chelating ligand to improve efficiency and reduce protein damage.
-
Add the catalyst solution to the reaction mixture.
-
Incubate at room temperature for 1-2 hours.
-
Purify the final dually labeled protein conjugate to remove excess drug and catalyst components.
-
Visualization of the Labeling Strategy:
Caption: Site-specific protein dual-labeling workflow.
Protocol 2: Pre-targeted Cell Imaging
This protocol outlines a two-step pre-targeting strategy for live-cell imaging. An antibody modified with a TCO group is first administered to target a specific cell surface receptor. Subsequently, a smaller, fast-clearing tetrazine-fluorophore conjugate is administered, which rapidly reacts with the TCO-modified antibody at the target site. A second, spectrally distinct fluorophore can be attached via an alkyne on the tetrazine probe for multi-color imaging.
Materials:
-
Antibody specific to a cell surface receptor (e.g., Her2/neu).[6]
-
TCO-NHS ester for antibody modification.
-
Tetrazine-alkyne-fluorophore 1 conjugate.
-
Azide-fluorophore 2 (spectrally distinct from fluorophore 1).
-
Cell line expressing the target receptor (e.g., SKBR3 cells).[6]
-
Cell culture medium.
-
PBS and appropriate buffers for antibody modification.
Procedure:
-
Antibody Modification:
-
React the antibody with a molar excess of TCO-NHS ester in a suitable buffer (e.g., PBS pH 8.0) to label lysine (B10760008) residues.
-
Purify the TCO-modified antibody using size exclusion chromatography.
-
-
Cell Targeting:
-
Incubate the target cells with the TCO-modified antibody in cell culture medium for a time sufficient for receptor binding (e.g., 1 hour).
-
Wash the cells thoroughly with fresh medium to remove any unbound antibody.
-
-
First Labeling (IEDDA):
-
Add the tetrazine-alkyne-fluorophore 1 conjugate to the cells at a low micromolar concentration.
-
Incubate for a short period (e.g., 15-30 minutes).
-
Wash the cells to remove the unbound tetrazine probe.
-
Image the cells using fluorescence microscopy to visualize the first label.
-
-
Second Labeling (SPAAC):
-
Add the azide-fluorophore 2 to the cells.
-
Incubate for 1-2 hours.
-
Wash the cells and image again to visualize the second label.
-
Signaling Pathway Diagram:
Caption: Pre-targeted dual-color cell imaging pathway.
Applications in Drug Development
-
Antibody-Drug Conjugates (ADCs): Constructing ADCs with precise drug-to-antibody ratios and the ability to carry two different payloads (e.g., two different cytotoxic drugs to overcome resistance, or a drug and an imaging agent).
-
Targeted Drug Delivery: Creating delivery vehicles (e.g., nanoparticles, polymers) functionalized with a targeting ligand via one reaction and loaded with a therapeutic agent via the orthogonal reaction.
-
Pro-drug Activation: Designing systems where a pro-drug is attached via a cleavable linker that is activated upon a specific biological trigger, with a second label for tracking the delivery vehicle.[11][14]
Conclusion
Dual-labeling strategies using tetrazine-alkyne linkers represent a versatile and powerful platform for a wide range of applications in research and drug development. The combination of the extremely rapid and bioorthogonal IEDDA reaction with the well-established alkyne-azide cycloaddition provides a robust toolkit for the precise construction of complex, multifunctional biomolecular conjugates. The detailed protocols and conceptual frameworks provided in these notes serve as a guide for researchers to design and implement these advanced labeling strategies in their own work.
References
- 1. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazine-PEG4-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An all-in-one tetrazine reagent for cysteine-selective labeling and bioorthogonal activable prodrug construction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, particularly in oncology.[1][2][3] By combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload, ADCs enable precise delivery of toxins to cancer cells while minimizing systemic exposure and associated side effects.[1][2][4][5] The development of a successful ADC is a multidisciplinary endeavor, requiring careful optimization of each of its three core components: the antibody, the linker, and the payload.[1][4] This document provides a detailed, step-by-step guide to the key stages of ADC development, including experimental protocols and data considerations.
Target Antigen Selection
The foundation of an effective ADC is the selection of an appropriate target antigen. An ideal antigen should be highly and homogeneously expressed on the surface of tumor cells with minimal expression on healthy tissues to reduce off-tumor toxicity.[6][7][8][9][]
Key Criteria for Target Antigen Selection:
-
High Tumor Expression: The antigen should be abundantly present on cancer cells.[6][7][9][]
-
Limited Normal Tissue Expression: To ensure a wide therapeutic window, the target should have restricted expression in vital, healthy tissues.[6][7][9][]
-
Internalization: Upon antibody binding, the antigen-ADC complex must be efficiently internalized by the tumor cell to deliver the payload.[1][6][7][8][11]
-
Shedding: The antigen should not be shed from the cell surface into circulation, which could lead to neutralization of the ADC before it reaches the tumor.[7]
Experimental Protocol: Target Antigen Validation by Flow Cytometry
Objective: To quantify the expression of the target antigen on the surface of tumor and normal cells.
Materials:
-
Tumor cell lines and normal cell lines
-
Primary antibody specific to the target antigen
-
Fluorochrome-conjugated secondary antibody
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in FACS buffer (PBS with 1% BSA).
-
Primary Antibody Incubation: Incubate cells with the primary antibody at a predetermined optimal concentration for 30-60 minutes on ice.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Resuspend the cell pellet in a solution containing the fluorochrome-conjugated secondary antibody and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and analyze on a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) to determine the level of antigen expression.
Antibody Engineering and Selection
The monoclonal antibody component of an ADC dictates its specificity, pharmacokinetic profile, and immunogenicity.[6][7] Humanized or fully human antibodies are generally preferred to minimize immune responses in patients.[1][6]
Key Antibody Characteristics:
-
High Affinity and Specificity: The antibody should bind to the target antigen with high affinity and specificity to ensure effective targeting.[6][7]
-
Efficient Internalization: The antibody should promote rapid internalization of the ADC-antigen complex.[1][11]
-
Long Half-Life: A longer circulating half-life allows for greater tumor accumulation.[6]
-
Minimal Effector Functions: Depending on the desired mechanism of action, the antibody's Fc region can be engineered to either enhance or reduce immune effector functions like Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[4]
Experimental Protocol: Antibody Affinity Measurement using Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (association and dissociation rates) and affinity of the antibody to its target antigen.
Materials:
-
SPR instrument and sensor chips
-
Purified antibody and target antigen
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the target antigen onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the antibody (analyte) over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the binding and dissociation in real-time by measuring the change in the SPR signal.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Payload Selection
The payload is the cytotoxic component of the ADC, responsible for inducing cell death.[1] Payloads are typically highly potent small molecules that are too toxic for systemic administration on their own.[1][12]
Classes of ADC Payloads:
-
Microtubule Inhibitors: These agents, such as auristatins and maytansinoids, disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][13]
-
DNA-Damaging Agents: This class includes calicheamicins, duocarmycins, and pyrrolobenzodiazepines (PBDs), which cause DNA strand breaks or cross-linking.[1][13][14]
-
Topoisomerase Inhibitors: These payloads interfere with DNA replication and have shown significant efficacy in solid tumors.[1]
-
Novel Payloads: Emerging payloads include immunomodulatory agents, protein degraders (PROTACs), and RNA-targeting molecules.[1]
Key Payload Characteristics:
-
High Potency: Payloads should have sub-nanomolar IC50 values.[12][15]
-
Solubility and Stability: The payload must be soluble and stable under physiological conditions and during the conjugation process.[6][13]
-
Amenable to Conjugation: The payload must have a functional group for linker attachment without compromising its activity.[13][14]
Linker Chemistry
The linker is a critical component that connects the antibody to the payload.[1][16] It must be stable in circulation to prevent premature payload release but allow for efficient cleavage and payload release within the target tumor cell.[16][17][]
Types of Linkers:
-
Cleavable Linkers: These linkers are designed to be cleaved by specific conditions within the tumor microenvironment or inside the tumor cell, such as low pH (acid-labile linkers), high glutathione (B108866) concentrations (disulfide linkers), or the presence of specific enzymes like cathepsins (peptide linkers).[16][][19]
-
Non-Cleavable Linkers: These linkers remain intact, and the payload is released upon lysosomal degradation of the entire ADC.[16][19]
Conjugation Strategies
The method of attaching the payload to the antibody is crucial for the homogeneity, stability, and efficacy of the ADC.[2]
Conjugation Methods:
-
Non-Specific Conjugation: Traditional methods involve conjugating payloads to the side chains of naturally occurring amino acids, such as lysines or cysteines (after reduction of interchain disulfides).[20][21] This often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[21]
-
Site-Specific Conjugation: Modern techniques aim to produce homogeneous ADCs with a defined DAR.[2] This can be achieved through:
ADC Characterization and Analysis
Thorough characterization is essential to ensure the quality, consistency, and safety of the ADC.[22][23][]
Key Analytical Techniques:
-
UV/Vis Spectrophotometry: A relatively simple method to estimate the average DAR.[13][25]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for determining the DAR, drug load distribution, and identifying different ADC species.[23][25]
-
Size Exclusion Chromatography (SEC): Used to assess aggregation and fragmentation of the ADC.[26]
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on their hydrophobicity, which is influenced by the DAR.
-
Differential Scanning Calorimetry (DSC): Measures the thermal stability of the ADC.[23]
| Parameter | Analytical Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | UV/Vis, LC-MS, HIC | To determine the average number of payload molecules per antibody.[13][23][][25][26] |
| Purity and Aggregation | SEC, SDS-PAGE | To assess the presence of aggregates, fragments, and unconjugated antibody.[26] |
| Binding Affinity | SPR, ELISA | To confirm that the conjugation process has not compromised the antibody's binding to its target.[][27] |
| Potency | In vitro cytotoxicity assays | To measure the cell-killing activity of the ADC.[22][] |
| Stability | DSC, SEC | To evaluate the thermal and long-term stability of the ADC.[23][] |
In Vitro Evaluation
In vitro assays are crucial for the initial assessment of an ADC's biological activity and mechanism of action.[27][28][29]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target-positive and target-negative cancer cell lines
-
ADC and control antibody
-
Cell culture medium and supplements
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, control antibody, and free payload for a specified duration (e.g., 72-96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and calculate the IC50 value.
In Vivo Evaluation
In vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics (PK), and toxicology of an ADC before advancing to clinical trials.[27][29]
Common In Vivo Models:
-
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted into immunocompromised mice.[29][30][31]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are implanted into immunocompromised mice, which may better recapitulate the heterogeneity of human tumors.[27][31]
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors that mimic human cancers.[30]
Experimental Protocol: In Vivo Efficacy Study in a CDX Mouse Model
Objective: To evaluate the anti-tumor activity of an ADC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells
-
ADC, vehicle control, and isotype control antibody
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups and administer the ADC, vehicle, or control antibody according to the planned dosing schedule.
-
Tumor and Body Weight Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size, or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess efficacy.
| Parameter | In Vivo Assay | Purpose |
| Efficacy | Xenograft models (CDX, PDX) | To assess the anti-tumor activity of the ADC.[27][29][30] |
| Pharmacokinetics (PK) | Blood sampling and analysis | To determine the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[27][] |
| Biodistribution | Imaging or tissue analysis | To determine the accumulation of the ADC in the tumor and other organs.[27][] |
| Toxicology | Clinical observations, pathology | To evaluate the safety profile of the ADC.[30] |
Manufacturing and Quality Control
The manufacturing of ADCs is a complex process that involves both biological and chemical synthesis steps under stringent Good Manufacturing Practice (GMP) conditions.[22][33][]
Key Manufacturing Stages:
-
Monoclonal Antibody Production: Production of the mAb using standard cell culture and purification techniques.[22][33][35]
-
Linker and Payload Synthesis: Chemical synthesis of the linker and payload.[22]
-
Conjugation: Covalent attachment of the linker-payload to the antibody.[22][36][37]
-
Purification: Removal of unconjugated antibody, free payload, and other impurities, often using techniques like tangential flow filtration (TFF) and chromatography.[33][37]
-
Formulation and Fill-Finish: Formulation of the purified ADC into a stable drug product and aseptic filling into vials.[22][35]
Comprehensive quality control testing is performed at each stage to ensure the final product meets all specifications for identity, purity, potency, and safety.[22][33][38]
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. abzena.com [abzena.com]
- 4. Antibody structure and engineering considerations for the design and function of Antibody Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. cusabio.com [cusabio.com]
- 7. Design Elements And Design Criteria For ADC Drugs | Biopharma PEG [biochempeg.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Target Antigen Attributes and Their Contributions to Clinically Approved Antibody-Drug Conjugates (ADCs) in Haematopoietic and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance and Considerations of Antibody Engineering in Antibody-Drug Conjugates Development from a Clinical Pharmacologist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC payloads - ProteoGenix [proteogenix.science]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]
- 19. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 20. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 23. lcms.cz [lcms.cz]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. blog.td2inc.com [blog.td2inc.com]
- 28. ADC In Vitro Evaluation - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 29. labcorp.com [labcorp.com]
- 30. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 31. mdpi.com [mdpi.com]
- 33. susupport.com [susupport.com]
- 35. researchgate.net [researchgate.net]
- 36. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 37. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 38. Antibody-Drug Conjugate Overview: a State-of-the-art Manufacturing Process and Control Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Live Cell Labeling with Methyltetrazine Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the application of methyltetrazine reagents in live cell labeling experiments. The protocol leverages the highly efficient and bioorthogonal inverse-demand Diels-Alder (iEDDA) cycloaddition reaction between a methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) derivative. This technology enables the specific and covalent attachment of probes, such as fluorophores, to live cells for a variety of applications, including cellular imaging and flow cytometry.
Introduction
Bioorthogonal chemistry has emerged as a powerful tool for studying biological processes in their native environment. The iEDDA reaction between tetrazines and TCO stands out due to its exceptionally fast reaction kinetics and its ability to proceed within living systems without interfering with natural biochemical processes.[1] Methyltetrazine reagents, in particular, offer a balance of high reactivity and stability, making them ideal for live cell applications.
This protocol will detail the steps for labeling live cells that have been functionalized with TCO groups, either through metabolic labeling, protein engineering, or antibody conjugation. The subsequent reaction with a methyltetrazine-conjugated probe allows for precise and efficient labeling.
Quantitative Data Summary
The efficiency of the methyltetrazine-TCO ligation is a key advantage of this bioorthogonal reaction pair. The following tables summarize important quantitative data to consider when designing your experiments.
Table 1: Reaction Kinetics of Tetrazine-TCO Ligation
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Methyltetrazine and TCO | ~1 x 10³ - 1 x 10⁶ | PBS buffer, pH 6-9, Room Temperature |
| Hydrogen-substituted tetrazines with TCO | up to 30,000 | Not specified |
| s-TCO and 3,6-di(2-pyridyl)-tetrazine | 22,000 | MeOH, 25°C |
| s-TCO derivative and tetrazine | 2,800,000 | PBS, 37°C |
Table 2: Typical Experimental Parameters for Live Cell Labeling
| Parameter | Recommended Range | Notes |
| TCO-functionalized Cell Preparation | ||
| TCO-Antibody Incubation (Pre-targeting) | 10-100 nM for 30-60 min at 37°C | For antibody-based labeling. |
| Metabolic Labeling with TCO-sugars | Varies with cell type and sugar | Refer to specific metabolic labeling protocols. |
| Methyltetrazine-Probe Labeling | ||
| Methyltetrazine-Fluorophore Concentration | 1-10 µM | Optimal concentration should be determined empirically. |
| Incubation Time | 10-60 minutes | Reaction is often rapid. |
| Incubation Temperature | Room Temperature or 37°C | |
| Cell Viability | ||
| Expected Cell Viability | >95% | Generally, the reagents are well-tolerated by cells. |
Experimental Protocols
General Workflow for Live Cell Labeling
The overall process involves two main stages: introducing the TCO group to the cells and then reacting it with the methyltetrazine probe.
Detailed Protocol: Antibody-Directed Live Cell Labeling
This protocol describes the labeling of a specific cell surface protein using a TCO-conjugated antibody followed by a methyltetrazine-fluorophore.
Materials:
-
Live cells expressing the target surface protein
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
TCO-conjugated primary antibody specific to the target protein
-
Methyltetrazine-conjugated fluorophore (e.g., Methyltetrazine-PEG-Fluorophore)
-
Anhydrous DMSO
-
Bovine Serum Albumin (BSA) for blocking (optional)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
-
TCO-Antibody Incubation (Pre-targeting):
-
Prepare a solution of the TCO-conjugated antibody in complete cell culture medium at a final concentration of 10-100 nM. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the TCO-antibody solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
Wash the cells three times with warm PBS to remove unbound TCO-antibody.[1][2]
-
-
Methyltetrazine-Fluorophore Labeling:
-
Prepare a stock solution of the methyltetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).
-
Dilute the stock solution in complete cell culture medium or PBS to the desired final working concentration (typically 1-5 µM).
-
Add the methyltetrazine-fluorophore solution to the cells.
-
Incubate for 10-30 minutes at room temperature or 37°C, protected from light. The reaction is typically fast.
-
For standard probes: Wash the cells two to three times with warm PBS to remove unbound methyltetrazine-fluorophore.
-
For fluorogenic probes: A washing step may not be necessary, which is advantageous for delicate samples.[3][4][5][6]
-
-
Live Cell Imaging:
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol: Assessment of Cell Viability using MTT Assay
It is crucial to assess the cytotoxicity of the labeling reagents. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Labeled and unlabeled (control) cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
DMSO or other solubilizing solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1,000-100,000 cells per well and allow them to adhere overnight.
-
-
Labeling:
-
Perform the live cell labeling protocol as described in section 3.2 on the desired wells. Include untreated control wells.
-
-
MTT Incubation:
-
After the labeling protocol, remove the medium and add 100 µL of fresh medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting up and down.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Visualization of the Chemical Reaction
The core of this labeling technique is the bioorthogonal reaction between methyltetrazine and TCO.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein labeling with fluorogenic probes for no-wash live-cell imaging of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Tetrazine Conjugation Reactions
Welcome to the technical support center for tetrazine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the tetrazine-trans-cyclooctene (TCO) reaction?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system. An incorrect molar ratio can lead to an incomplete reaction.[1]
Q2: What are the recommended reaction buffers and pH range for tetrazine conjugation?
A2: The tetrazine-TCO ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction is typically performed in a pH range of 6.0 to 9.0.[2] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes. For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C. In some instances, incubating at 37°C can be used to accelerate the reaction.[3]
Q4: Is a catalyst required for the tetrazine-TCO click reaction?
A4: No, the tetrazine-TCO ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the tetrazine-TCO reaction can be conveniently monitored spectrophotometrically. This is done by tracking the disappearance of the tetrazine's characteristic visible absorbance maximum, which typically falls between 510 and 540 nm.[4] Liquid chromatography-mass spectrometry (LC-MS) can also be used to analyze aliquots of the reaction mixture at different time points to determine the concentration of reactants and the formation of the product.[3]
Troubleshooting Guide for Low Conjugation Yield
Low conjugation yields can be attributed to a variety of factors, from the stability of the reactants to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Problem: Unexpectedly Low or No Conjugation Product
Possible Cause 1: Degradation of Reactants
-
Tetrazine Instability: Tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media.[3] The stability of tetrazines is also pH-dependent and generally lower in aqueous solutions compared to organic solvents.[5] The characteristic pink or red color of the tetrazine solution fading is a primary indicator of degradation.[5]
-
TCO Instability: TCOs can also degrade, especially in the presence of thiols or under exposure to UV light.[3]
Recommended Solutions:
-
Verify Reactant Integrity: Use freshly prepared solutions or reagents that have been stored under appropriate conditions (e.g., desiccated, protected from light).[3]
-
Assess Stability: Evaluate the stability of your specific tetrazine under your reaction conditions (pH, temperature, media) by monitoring its UV-Vis absorbance over time.[6]
-
Solvent Choice: For stock solutions, use aprotic polar solvents like DMSO or DMF. For aqueous reactions, ensure adequate solubility of reactants, potentially using PEGylated reagents to improve solubility.[3]
Possible Cause 2: Suboptimal Reaction Conditions
-
Incorrect Stoichiometry: An improper molar ratio of tetrazine to TCO can result in an incomplete reaction.[1]
-
Low Reactant Concentration: If the reaction rate is slow, low concentrations of one or both reactants may not be sufficient to drive the reaction to completion.
-
Inappropriate pH or Temperature: While the reaction is robust, extreme pH values can affect the stability of the biomolecules being conjugated.[3] Temperature can also influence the reaction rate.
Recommended Solutions:
-
Optimize Molar Ratio: While a 1:1 stoichiometry is the theoretical basis, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion.[3]
-
Increase Concentration: If feasible, increasing the concentration of the reactants can improve the reaction rate.
-
Optimize pH and Temperature: Ensure the pH is within the optimal range of 6.0-9.0.[2] While room temperature is often sufficient, adjusting the temperature (e.g., to 37°C or 4°C) may be necessary depending on the specific reactants.[3]
Possible Cause 3: Steric Hindrance
-
Bulky Molecules: If the tetrazine and TCO moieties are attached to large, bulky molecules, steric hindrance can impede their ability to react.[3] This is a common issue in protein bioconjugation where the reactive site may be buried within the protein's 3D structure.
Recommended Solutions:
-
Introduce a Spacer: Incorporating a flexible spacer, such as a PEG linker, between the reactive moiety (tetrazine or TCO) and the molecule of interest can increase accessibility and reduce steric hindrance.[3]
Possible Cause 4: Side Reactions
-
Impure Reactants: Impurities in the starting materials can lead to competing side reactions, reducing the yield of the desired conjugate.[3]
-
Reactive Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) can react with NHS esters used for labeling, thus reducing the efficiency of TCO or tetrazine incorporation.
Recommended Solutions:
-
Purify Reactants: Ensure that the starting materials are of high purity to minimize side reactions.[3]
-
Use Appropriate Buffers: When using NHS esters for labeling, always use amine-free buffers. If your protein is in an incompatible buffer, perform a buffer exchange prior to labeling.
-
Degas Solutions: For oxygen-sensitive molecules, degassing the reaction buffer can help prevent oxidation-related side products.[3]
Data Presentation
Table 1: Reaction Conditions for Tetrazine Conjugation
| Parameter | Recommended Range/Condition | Notes |
| Stoichiometry (Tetrazine:TCO) | 1.05:1 to 1.5:1 | A slight excess of tetrazine is commonly used.[1] |
| pH | 6.0 - 9.0 | The reaction is generally robust within this range.[2] |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is often sufficient.[3] |
| Reaction Time | 30 minutes - 2 hours | Can be extended overnight at 4°C for less reactive pairs.[3] |
| Solvent | Aqueous buffers (e.g., PBS) | Stock solutions are often prepared in DMSO or DMF.[3] |
Table 2: Second-Order Rate Constants for Selected Tetrazine-TCO Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2,000 - 6,000 | PBS |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | PBS |
| 3-phenyl-s-tetrazine | (E)-phenylvinylboronic acid | Varies with pH (increases from pH 8 to 11) | 50% MeOH/Buffer |
| Dipyridyl-s-tetrazine | Norbornene | ~1 | 1:1 MeOH/PBS |
| o-hydroxyphenyl methyl tetrazine | Vinylboronic acid | 0.28 | 1:1 MeOH/PBS |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.[7][8]
Table 3: General Stability Trends of 3,6-Disubstituted Tetrazines in Aqueous Buffer
| Substituent Type | General Stability Trend | Rationale |
| Electron-donating (e.g., alkyl, amino) | More Stable | Increases electron density of the tetrazine ring, making it less susceptible to nucleophilic attack.[5] |
| Electron-withdrawing (e.g., pyridyl) | Less Stable | Decreases electron density, making the tetrazine ring more prone to degradation.[5] |
Experimental Protocols
Protocol 1: General Protein Labeling with TCO-NHS Ester
-
Buffer Exchange: If your protein (1-5 mg/mL) is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting spin column.[2]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[2]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.[2]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column. The TCO-labeled protein is now ready for conjugation.[2]
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
-
Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[1]
-
Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a slight excess of the tetrazine-labeled protein).[1]
-
Conjugation: Mix the TCO-labeled protein and the tetrazine-labeled protein.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[1]
-
Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[1]
-
Storage: Store the final conjugate at 4°C until further use.[1]
Protocol 3: Monitoring Reaction Progress by UV-Vis Spectroscopy
-
Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO or DMF).[3]
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of your tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the reaction buffer.[3]
-
Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Start the spectrophotometer measurement and then add the tetrazine solution to initiate the reaction. Ensure rapid mixing.[3]
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.[3]
-
Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation, depending on the experimental setup.[3]
Visualizations
Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction mechanism between a tetrazine and a TCO.
Caption: A logical workflow for troubleshooting low yield in tetrazine conjugation reactions.
Caption: Experimental workflow for protein-protein conjugation using tetrazine ligation.
References
Technical Support Center: Stability of Methyltetrazine Linkers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of methyltetrazine linkers in the presence of reducing agents. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Are methyltetrazine linkers compatible with reducing agents like DTT and TCEP?
A1: Generally, methyltetrazine linkers are sensitive to reducing agents. Both dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can reduce and degrade the tetrazine moiety, leading to a loss of reactivity with their reaction partners (e.g., trans-cyclooctene, TCO).[1] This degradation can significantly lower the yield of your conjugation reaction.[1]
Q2: I need to reduce disulfide bonds on my protein before conjugation with a methyltetrazine linker. How can I do this without degrading the linker?
A2: A sequential protocol is strongly recommended to prevent the degradation of the methyltetrazine linker.[1] First, reduce the disulfide bonds in your protein using the required reducing agent. After the reduction is complete, it is crucial to remove the excess reducing agent before introducing the methyltetrazine linker.[1]
Q3: What methods can be used to remove excess reducing agents before adding the methyltetrazine linker?
A3: Excess reducing agents can be removed using techniques such as desalting columns (e.g., spin desalting columns) or buffer exchange through ultrafiltration.[1] The choice of method will depend on your protein's properties and the scale of your reaction.
Q4: Can I perform a "one-pot" reaction where the reducing agent and the methyltetrazine linker are present simultaneously?
A4: A "one-pot" approach is not recommended and is likely to result in a low conjugation yield due to the degradation of the methyltetrazine linker by the reducing agent.[1]
Q5: How do I know if my methyltetrazine linker has been degraded?
A5: Degradation of the tetrazine linker can be assessed in a few ways. The tetrazine moiety has a characteristic UV-Vis absorbance around 520-540 nm.[1] A decrease in this absorbance can indicate degradation. Additionally, a failed or low-yield click reaction with its corresponding dienophile (e.g., TCO) is a strong indicator of linker instability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no "click" reaction yield | Degradation of the methyltetrazine linker by residual reducing agents (DTT, TCEP). | Ensure complete removal of the reducing agent after protein reduction and before adding the tetrazine linker. Use a desalting column or perform buffer exchange.[1] |
| Instability of the tetrazine linker at the reaction pH. | Tetrazines can be unstable in basic aqueous solutions.[2] If possible, perform the conjugation at a neutral or slightly acidic pH. | |
| Cross-reactivity of the tetrazine with free thiols. | Some studies suggest that tetrazines might have cross-reactivity with free thiol groups.[3] Ensure that after disulfide reduction and removal of the reducing agent, the subsequent conjugation step is performed promptly. | |
| Inconsistent conjugation results | Incomplete removal of the reducing agent across different experiments. | Standardize your protocol for removing the reducing agent. Quantify the removal if possible using methods like Ellman's reagent to ensure no free reducing agent remains.[1] |
| Purity and storage of the methyltetrazine linker. | Ensure your methyltetrazine linker is of high purity and has been stored correctly, typically at -20°C or -80°C, desiccated, and protected from light. |
Data Summary: Reducing Agent Compatibility
| Reducing Agent | Compatibility with Methyltetrazine | Key Considerations |
| Dithiothreitol (DTT) | Incompatible | Reduces and degrades tetrazines.[1] Must be removed before adding the tetrazine linker. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Incompatible | Reduces and degrades tetrazines, even at low concentrations (e.g., 4 mM).[1] Must be removed before adding the tetrazine linker. |
Experimental Protocols
Protocol 1: Sequential Disulfide Reduction and Methyltetrazine Conjugation
This protocol outlines the recommended sequential method to minimize the exposure of the methyltetrazine linker to a reducing agent.
-
Disulfide Bond Reduction:
-
Prepare your protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
Add a 10-50 fold molar excess of TCEP. The optimal amount may need to be determined for your specific protein.
-
Incubate at 37°C for 30-60 minutes.
-
-
Removal of Excess Reducing Agent:
-
Remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) or by performing buffer exchange via ultrafiltration.
-
This step is critical to prevent the degradation of the methyltetrazine linker.[1]
-
-
Methyltetrazine Conjugation:
-
Immediately after removing the TCEP, adjust the pH of the protein solution to 7.5-8.0 if necessary for the specific linker chemistry (e.g., for NHS ester reactions).
-
Add a 5-20 fold molar excess of the methyltetrazine linker (dissolved in a compatible organic solvent like DMSO).
-
Incubate at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Remove the excess methyltetrazine linker using a desalting column, dialysis, or ultrafiltration.
-
Protocol 2: Assessing Methyltetrazine Linker Stability
This protocol provides a method to evaluate the stability of a methyltetrazine linker in the presence of a reducing agent.
-
Sample Preparation:
-
Prepare solutions of the methyltetrazine linker at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare solutions of the reducing agent (e.g., DTT or TCEP) at various concentrations to be tested (e.g., 1 mM, 5 mM, 10 mM).
-
Prepare a control sample of the methyltetrazine linker in the buffer without any reducing agent.
-
-
Incubation:
-
Mix the methyltetrazine linker solution with the different concentrations of the reducing agent.
-
Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).
-
-
Monitoring Degradation:
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot from each sample.
-
Measure the absorbance of the tetrazine at its characteristic wavelength (around 520-540 nm) using a UV-Vis spectrophotometer.
-
A decrease in absorbance over time compared to the control indicates degradation.
-
-
Data Analysis:
-
Plot the absorbance vs. time for each concentration of the reducing agent.
-
Calculate the rate of degradation for each condition.
-
Visualizations
References
Technical Support Center: Purification of Methyltetrazine-amido-PEG5-alkyne Conjugates
Welcome to the technical support center for the purification of Methyltetrazine-amido-PEG5-alkyne conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining highly pure material for your downstream applications. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: The most effective and widely used method for purifying this compound and similar PEGylated small molecules is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates molecules based on their hydrophobicity. The methyltetrazine and alkyne moieties, along with the PEG linker, provide sufficient hydrophobicity for good retention and separation on a non-polar stationary phase.
Q2: Which HPLC column should I use for the purification?
A2: A C18 column is the recommended starting point for purifying your conjugate. C8 columns can also be effective. For optimal separation and peak resolution, consider the following column specifications:
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 or C8 | Provides good hydrophobic interaction with the molecule. |
| Particle Size | ≤ 5 µm | Smaller particles lead to higher resolution and sharper peaks. |
| Pore Size | 100-120 Å | Appropriate for small molecules. |
| Column Dimensions | Analytical or Semi-preparative | Depending on the amount of material to be purified. |
Q3: My this compound conjugate has low UV absorbance. What other detection methods can I use?
A3: While the tetrazine moiety has a characteristic UV absorbance, if the concentration is low, detection can be challenging. Alternative detection methods include:
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the chromophoric properties of the analyte.
-
Charged Aerosol Detector (CAD): Another universal detector that provides a near-uniform response for non-volatile analytes.
-
Mass Spectrometry (MS): Provides both detection and mass confirmation of your purified fractions, offering an extra layer of verification.
Q4: Why does my purified this compound appear unstable?
A4: Tetrazine compounds can be sensitive to certain conditions. The methyl group on the tetrazine ring in your conjugate enhances its stability compared to unsubstituted tetrazines.[1][2] However, prolonged exposure to harsh conditions should be avoided. For long-term storage, it is recommended to store the lyophilized product at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon).[3]
Experimental Workflow for Purification
The general workflow for the purification of this compound involves three main stages: crude sample preparation, RP-HPLC purification, and finally, product isolation via lyophilization.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol provides a general method for the purification of this compound. Optimization may be required based on your specific synthesis and impurity profile.
Materials:
-
Crude this compound
-
Deionized water (18 MΩ·cm)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
C18 semi-preparative HPLC column
-
HPLC system with a UV detector (or ELSD/CAD/MS)
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in deionized water.
-
Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Column: C18 semi-preparative column.
-
Flow Rate: Dependent on the column diameter (e.g., 5-20 mL/min for a 10-22.5 mm ID column).
-
Detection: Monitor at the absorbance maximum of the tetrazine (typically around 310 nm and/or 520 nm) or use a universal detector.
-
Gradient: A typical gradient is 10-90% Mobile Phase B over 30-40 minutes. This should be optimized based on the retention time of the product.
-
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 5 | 10 |
| 35 | 90 |
| 40 | 90 |
| 41 | 10 |
| 50 | 10 |
-
Fraction Collection:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and/or mass spectrometry.
-
Protocol 2: Lyophilization
This protocol describes the process of obtaining a stable, dry powder from the purified HPLC fractions.
Materials:
-
Pooled pure HPLC fractions
-
Lyophilizer (freeze-dryer)
-
Suitable vials or flasks
Procedure:
-
Fraction Pooling and Acetonitrile Removal:
-
Pool the pure fractions identified from the HPLC analysis.
-
If the volume is large, you can reduce the amount of acetonitrile using a rotary evaporator. Be cautious with the temperature to avoid degradation of the tetrazine.
-
-
Freezing:
-
Transfer the aqueous solution to lyophilization vials or flasks.
-
Freeze the sample completely. A common method is to freeze at -80°C or in a dry ice/acetone bath.
-
-
Lyophilization Cycle:
-
Primary Drying: Set the lyophilizer to a low temperature (e.g., -20°C to -40°C) and a low pressure (e.g., <100 mTorr). This phase removes the frozen water through sublimation.
-
Secondary Drying: Gradually increase the temperature to ambient temperature (e.g., 20-25°C) while maintaining a low pressure to remove any residual unfrozen water molecules.
-
The duration of the lyophilization cycle will depend on the volume and concentration of your sample.
-
-
Storage:
-
Once the product is a dry, fluffy powder, backfill the lyophilizer with an inert gas (e.g., nitrogen or argon) before opening.
-
Seal the vials or flasks and store them at -20°C or -80°C, protected from light and moisture.
-
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of this compound.
Detailed Troubleshooting Scenarios
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | Column Overload: Injecting too much sample can lead to poor peak shape. | Reduce the amount of sample injected onto the column. |
| Secondary Interactions: The amide or PEG portion of the molecule may have secondary interactions with the silica (B1680970) backbone of the column. | Try using a different mobile phase additive (e.g., formic acid instead of trifluoroacetic acid). Sometimes, a slightly higher column temperature can improve peak shape. | |
| Inappropriate Mobile Phase: The solvent strength may not be optimal for your compound. | Adjust the composition of your mobile phases (A and B). | |
| Poor Separation of Impurities | Suboptimal Gradient: The gradient may be too steep, causing impurities to co-elute with your product. | Flatten the gradient around the elution time of your product to increase resolution. |
| Co-eluting Impurities: Impurities may have very similar hydrophobicity to your product (e.g., incompletely reacted starting materials). | Try a different column chemistry (e.g., a C8 or a phenyl-hexyl column) to alter the selectivity. | |
| Low Product Recovery | Incomplete Elution: The product may be strongly retained on the column. | Ensure the gradient goes to a high percentage of the organic mobile phase and is held there for a sufficient time to elute all the product. |
| Adsorption to Surfaces: PEGylated molecules can sometimes adhere to glass or plastic surfaces. | Use low-binding collection tubes. | |
| Degradation During Process: The tetrazine moiety may be degrading during purification. | Ensure the mobile phases are freshly prepared and avoid prolonged exposure to strong acids. | |
| Product Degradation (Loss of Pink/Red Color) | Harsh pH: Tetrazines can be unstable at very low or high pH. | While acidic conditions are common in RP-HPLC, try to keep the exposure time to a minimum. If possible, use formic acid instead of the stronger trifluoroacetic acid. |
| High Temperature: Excessive heat can lead to degradation. | Avoid high temperatures during solvent evaporation (e.g., on a rotary evaporator). Perform lyophilization from a frozen state. | |
| Light Exposure: Some tetrazines are light-sensitive. | Protect the sample from direct light during the purification and storage process by using amber vials or covering flasks with aluminum foil. |
References
Technical Support Center: Storage and Handling of Tetrazine Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of tetrazine compounds during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: My tetrazine solution has lost its characteristic pink/red color. What does this mean?
A1: The loss of the vibrant pink or red color of your tetrazine solution is a primary visual indicator of degradation.[1] The color is a result of the unique electronic properties of the tetrazine ring. When the ring structure is compromised through decomposition, this color fades.[1] Several factors can cause this, including exposure to nucleophiles, inappropriate pH conditions (acidic or basic), and prolonged exposure to light.[1]
Q2: I'm observing lower than expected yields in my bioorthogonal conjugation reaction. Could tetrazine instability be the cause?
A2: Yes, the instability of the tetrazine compound under your specific reaction conditions is a common reason for low conjugation yields.[2] Tetrazines can degrade in aqueous environments, and their stability is influenced by factors such as pH, temperature, and the composition of the reaction media.[1][2] It is recommended to independently assess the stability of your tetrazine under your specific experimental conditions.[2]
Q3: What are the general degradation pathways for tetrazine compounds?
A3: Tetrazine degradation can occur through several pathways:
-
Thermal Decomposition: This often involves the elimination of nitrogen gas (N₂) from the tetrazine ring, followed by the cleavage of the remaining N-N bond.[3][4][5]
-
Hydrolysis: In aqueous solutions, tetrazines can undergo hydrolysis, which may lead to the formation of dihydrotetrazine intermediates that can further decompose.[1]
-
Influence of Substituents: The stability of a tetrazine is significantly affected by its substituents. Electron-withdrawing groups can make the tetrazine ring more susceptible to nucleophilic attack and generally decrease stability, while electron-donating groups, like alkyl or diethylamino groups, tend to enhance stability.[1][6]
-
pH Sensitivity: Tetrazines are sensitive to harsh pH conditions and can degrade in both acidic and basic environments.[1][] Some are known to decompose in the presence of bases such as pyridine (B92270) and triethylamine.[8]
Q4: How should I store my tetrazine compounds to ensure their stability?
A4: Proper storage is crucial for maintaining the integrity of tetrazine compounds. Recommendations vary for solid compounds and solutions. For solid tetrazines, storage at low temperatures, from -20°C to -80°C, in a tightly sealed container protected from light and moisture is recommended.[9] For solutions, it is best practice to prepare them fresh before use.[1] If a stock solution must be prepared, use a dry, amine-free organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[9] These stock solutions should be stored in small aliquots at -20°C to minimize freeze-thaw cycles. Be aware that the shelf life of solutions is significantly reduced compared to the solid compound.
Summary of Storage Conditions
| Compound Form | Recommended Temperature | Key Considerations |
| Solid (Lyophilized/Crystalline) | -20°C to -80°C | Keep container tightly closed; Protect from light and moisture.[9] |
| Stock Solution (in anhydrous DMSO or DMF) | -20°C | Prepare fresh if possible; Store in small aliquots to avoid freeze-thaw cycles; Reduced shelf-life compared to solid form.[1][9] |
| Aqueous/Buffer Solution | Not Recommended for Storage | Prepare fresh immediately before use due to lower stability in aqueous environments.[1] |
Experimental Protocols
Protocol 1: Assessing Tetrazine Stability using UV-Vis Spectrophotometry
This protocol allows for the determination of the kinetic stability of a tetrazine compound in a specific buffer or medium by monitoring its absorbance over time.
Materials:
-
Tetrazine compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS pH 7.4) or biological medium (e.g., DMEM with 10% FBS)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvette or 96-well plate
Procedure:
-
Prepare a Stock Solution: Dissolve the tetrazine compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
Prepare the Working Solution: Dilute the DMSO stock solution into the pre-warmed (e.g., 37°C) aqueous buffer or biological medium to a final concentration that gives an initial absorbance within the linear range of the spectrophotometer (typically around 0.2 mM).[6][10] The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on stability.[1]
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at the tetrazine's maximum wavelength (λmax), which is typically between 515 nm and 540 nm.[1][6]
-
Data Collection: Record absorbance readings at regular time intervals over a set period (e.g., every hour for 14-24 hours).[6][11]
-
Data Analysis: Plot the percentage of remaining tetrazine (calculated from the absorbance values relative to the initial reading) against time to determine the degradation rate and half-life.[1]
Protocol 2: Stability Indicating HPLC Method Development
A validated High-Performance Liquid Chromatography (HPLC) method can be used to separate the intact tetrazine from its degradation products, allowing for a quantitative assessment of stability.
Objective: To develop a method that can resolve the parent tetrazine from any potential degradation products.
General Procedure:
-
Forced Degradation Studies: Subject the tetrazine compound to stress conditions (e.g., acid and base hydrolysis, oxidation, heat, and light) to generate potential degradation products.[12]
-
Column and Mobile Phase Selection: A reverse-phase C18 column is commonly used. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve baseline separation between the parent tetrazine peak and all degradation product peaks.
-
Detection: Use a diode array detector (DAD) or UV detector set to the λmax of the tetrazine to monitor the elution profile.
-
Validation: Validate the developed method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Visual Guides
Caption: Factors leading to the degradation of tetrazine compounds.
Caption: Experimental workflow for UV-Vis based tetrazine stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Decomposition Pathways of Some 3,6-Substituted s-Tetrazines (2000) | Jimmie C. Oxley | 24 Citations [scispace.com]
- 4. "Decomposition pathways of some 3,6-substituted s-tetrazines" by J. C. Oxley, J. L. Smith et al. [digitalcommons.uri.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Navigating Side Reactions in Bioorthogonal Chemistry
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals troubleshoot and avoid common side reactions in bioorthogonal chemistry. This guide provides practical, in-depth answers to frequently asked questions, detailed experimental protocols, and quantitative data to ensure the success of your experiments.
Troubleshooting Guides & FAQs
This section is organized by reaction type, addressing specific issues you may encounter.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a powerful tool for copper-free bioconjugation, but side reactions and suboptimal conditions can lead to frustrating results. Here’s how to troubleshoot common problems.
Question 1: I'm observing non-specific labeling or a loss of my cyclooctyne (B158145) probe in my cellular experiment. What is the likely cause and how can I prevent it?
Answer:
The most probable cause of non-specific labeling with strained cyclooctynes, such as DBCO and BCN, is a side reaction with free thiols present in biological systems, particularly from cysteine residues in proteins. This is known as the thiol-yne reaction. Highly strained cyclooctynes are susceptible to nucleophilic attack, and the abundance of thiols in the cellular environment makes this a significant side reaction to consider.
Troubleshooting and Mitigation:
-
Thiol Blocking: To prevent the thiol-yne side reaction, you can block free thiols prior to introducing your cyclooctyne probe. A common method is to pre-treat your sample with iodoacetamide (B48618) (IAM). This irreversibly alkylates free thiols, rendering them unreactive towards the cyclooctyne.
-
Choice of Cyclooctyne: The stability of cyclooctynes in the presence of thiols varies. BCN has been reported to be more stable than DBCO in the presence of common intracellular antioxidants like glutathione. If non-specific thiol reactivity is a major concern, consider using a BCN-based reagent.
-
Control Experiments: Always include a control experiment where the azide-containing reaction partner is omitted. Any labeling observed in this control can be attributed to non-specific reactions.
Experimental Protocol: Thiol Blocking with Iodoacetamide (IAM)
This protocol describes the blocking of free thiol groups in a protein sample prior to a SPAAC reaction.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, pH 7.4)
-
Iodoacetamide (IAA) stock solution (e.g., 100 mM in water or buffer, freshly prepared and protected from light)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional, if targeting all cysteines)
-
Desalting column or dialysis equipment for buffer exchange
Procedure:
-
(Optional) Reduction of Disulfide Bonds: If you wish to label all cysteine residues, including those in disulfide bonds, first reduce your protein sample by incubating with 10 mM DTT or TCEP for 30-60 minutes at 37°C.
-
Buffer Exchange: Remove the reducing agent using a desalting column or dialysis against a nitrogen-purged buffer (e.g., PBS, pH 7.4). This step is crucial as the reducing agent will react with IAM.
-
Alkylation with IAM: Add the freshly prepared IAM stock solution to your protein sample to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature in the dark. Iodoacetamide is light-sensitive.
-
Quenching and Removal of Excess IAM: Quench the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of ~50 mM. Remove the excess IAM and quenching agent by buffer exchange (desalting column or dialysis).
-
SPAAC Reaction: Your protein sample with blocked thiols is now ready for the SPAAC reaction with your cyclooctyne probe.
Quantitative Data: Stability of Cyclooctynes
The choice of cyclooctyne can significantly impact the success of your experiment, especially in complex biological media. The following table summarizes the stability of DBCO and BCN in the presence of common biological nucleophiles.
| Cyclooctyne | Condition | Half-life | Key Observation |
| DBCO | 10 mM Glutathione (GSH) | ~71 minutes | Less stable in the presence of this common intracellular antioxidant. |
| BCN | 10 mM Glutathione (GSH) | ~6 hours | Significantly more stable than DBCO in the presence of GSH. |
| DBCO | Tris(2-carboxyethyl)phosphine (TCEP) | Unstable over 24 hours | Not recommended for use with TCEP. |
| BCN | Tris(2-carboxyethyl)phosphine (TCEP) | More stable | A better choice when reducing conditions are required. |
| DBCO & BCN | Acidic Conditions (pH < 6) | Prone to rearrangement/degradation | Both linkers have limitations under acidic conditions. |
Diagram: Troubleshooting Workflow for SPAAC Reactions
Caption: A logical workflow for troubleshooting common issues in SPAAC reactions.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction between tetrazines and strained alkenes is one of the fastest bioorthogonal reactions. However, the stability of the tetrazine component can be a major hurdle.
Question 2: My tetrazine probe seems to be degrading before it can react with my dienophile. How can I improve its stability?
Answer:
Tetrazine stability is a critical factor in the success of IEDDA reactions. The reactivity of a tetrazine is inversely proportional to its stability; more reactive tetrazines with electron-withdrawing substituents are often less stable, especially in aqueous and biological media.[1] Degradation can be accelerated by the presence of nucleophiles and is also pH-dependent.
Troubleshooting and Mitigation:
-
Choice of Tetrazine: Select a tetrazine with a balance of reactivity and stability suitable for your application. Tetrazines with electron-donating groups are generally more stable but less reactive. For experiments requiring long incubation times, a more stable tetrazine is recommended.[1]
-
pH Control: The stability of tetrazines is pH-dependent. While the IEDDA reaction itself is often not highly sensitive to pH, the stability of the tetrazine can be. It is advisable to perform the reaction in a buffer with a pH between 7 and 8.5 and to minimize exposure to harsh pH conditions.
-
Fresh Solutions: Always prepare fresh solutions of your tetrazine probe immediately before use, especially for aqueous solutions. Avoid long-term storage of tetrazines in solution.
-
Storage: Store solid tetrazine compounds in a cool, dark, and dry place, preferably under an inert atmosphere.
Quantitative Data: Stability of Substituted Tetrazines
The stability of tetrazines in aqueous buffer varies significantly with their substituents. The following table provides a general comparison of the stability of different 3,6-disubstituted tetrazines in PBS at 37°C.
| Tetrazine Substituent | Electron-donating/withdrawing | Stability in PBS (pH 7.4) at 37°C |
| Alkyl (e.g., methyl) | Donating | High |
| Aryl (e.g., phenyl) | Neutral/Weakly withdrawing | Moderate |
| Pyridyl | Withdrawing | Low to Moderate |
| Dipyridyl | Strongly withdrawing | Low |
Note: This table provides a general trend. Actual stability will depend on the specific substituents and reaction conditions.
Experimental Protocol: Monitoring Tetrazine Stability
This protocol allows you to assess the stability of your tetrazine probe under your specific experimental conditions.
Materials:
-
Tetrazine probe
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of your tetrazine probe in anhydrous DMSO.
-
Prepare Working Solution: Dilute the DMSO stock solution into your aqueous buffer to a final concentration where the absorbance at the tetrazine's λmax (typically 520-540 nm) is within the linear range of your spectrophotometer. Keep the final DMSO concentration low (e.g., <1%) to minimize its effect on stability.
-
Incubation: Incubate the working solution at your desired experimental temperature (e.g., 37°C), protected from light.
-
Absorbance Measurements: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of the solution at the tetrazine's λmax.
-
Data Analysis: Plot the absorbance as a function of time. The rate of decrease in absorbance corresponds to the rate of degradation of your tetrazine. From this data, you can calculate the half-life of your probe under these conditions.
Diagram: IEDDA Reaction vs. Tetrazine Degradation
Caption: The competition between the desired IEDDA reaction and tetrazine degradation.
Staudinger Ligation
The traceless Staudinger ligation is a valuable method for forming amide bonds. However, it is often plagued by two major side reactions: the aza-Wittig reaction and the simple hydrolysis of the aza-ylide intermediate (Staudinger reduction).
Question 3: My traceless Staudinger ligation is giving me low yields of the desired amide product, and I'm seeing byproducts. How can I favor the ligation pathway?
Answer:
Low yields in traceless Staudinger ligations are typically due to the reaction partitioning between the desired ligation pathway and two competing side reactions:
-
Aza-Wittig Reaction: This side reaction leads to the formation of a phosphonamide byproduct instead of an amide bond. It is more prevalent with sterically hindered amino acids (non-glycyl residues).
-
Staudinger Reduction: Simple hydrolysis of the aza-ylide intermediate before the intramolecular rearrangement can occur, resulting in an amine byproduct.
The key to optimizing the traceless Staudinger ligation is to choose the right phosphine (B1218219) reagent and solvent to favor the intramolecular rearrangement that leads to the amide bond.
Troubleshooting and Mitigation:
-
Choice of Phosphine Reagent: The structure of the phosphine reagent is critical. (Diphenylphosphino)methanethiol has been shown to be a highly efficacious reagent for mediating the traceless Staudinger ligation, providing high yields of the desired amide product.
-
Solvent Polarity: The polarity of the solvent can significantly influence the outcome of the reaction. Nonpolar solvents, such as toluene (B28343) and dioxane, have been shown to increase the yield of the desired amide product by disfavoring the competing aza-Wittig reaction.[2]
-
Electron Density on Phosphorus: Increasing the electron density on the phosphorus atom of the phosphine reagent can favor the Staudinger ligation pathway. This can be achieved by using phosphines with electron-donating substituents on the aryl rings (e.g., p-methoxy groups).[2]
Quantitative Data: Effect of Solvent Polarity on Staudinger Ligation Yield
The following table illustrates the effect of solvent polarity on the yield of the amide product in a model Staudinger ligation between two non-glycyl residues.
| Solvent | Polarity-Polarizability (SPP) Value | Amide Product Yield (%) |
| Toluene | 0.099 | 99 |
| Dioxane | 0.164 | 83 |
| Tetrahydrofuran (THF) | 0.207 | 65 |
| Methylene Chloride | 0.259 | 55 |
| Acetone | 0.355 | 40 |
| Acetonitrile | 0.460 | 30 |
| Dimethylformamide (DMF) | 0.404 | 25 |
| Methanol | 0.601 | 15 |
Data adapted from Soellner, M. B., et al. (2006). J. Am. Chem. Soc.[2]
Experimental Protocol: Optimizing Traceless Staudinger Ligation
This protocol provides a general guideline for optimizing the traceless Staudinger ligation to favor the formation of the amide product.
Materials:
-
Azide-containing peptide or molecule
-
Phosphinothioester-containing peptide or molecule (prepared using a reagent like (diphenylphosphino)methanethiol)
-
Anhydrous, non-polar solvent (e.g., toluene or dioxane)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reactant Preparation: Dissolve the azide (B81097) and phosphinothioester reactants in the chosen anhydrous, non-polar solvent under an inert atmosphere. Equimolar amounts of the reactants are typically used.
-
Reaction Setup: Carry out the reaction at room temperature with stirring under an inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as HPLC or LC-MS, to track the formation of the desired amide product and the disappearance of the starting materials.
-
Work-up and Purification: Once the reaction is complete, the desired amide product can be purified from the phosphine oxide byproduct and any unreacted starting materials using standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or reverse-phase HPLC).
Diagram: Competing Pathways in Traceless Staudinger Ligation
Caption: The key intermediate in the Staudinger ligation and its partitioning between the desired amide product and common byproducts.
References
Technical Support Center: TCO-Tetrazine Click Chemistry
Welcome to the technical support center for TCO-tetrazine click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments, with a special focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the TCO-tetrazine reaction?
The TCO-tetrazine reaction is a cornerstone of bioorthogonal chemistry, proceeding through a two-step mechanism. The first and rate-determining step is an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained, electron-rich trans-cyclooctene (B1233481) (TCO) serves as the dienophile.[1] This is followed by a retro-Diels-Alder reaction, which releases dinitrogen gas and forms a stable dihydropyridazine (B8628806) product.[2] This reaction is known for its exceptionally high second-order rate constants (10³ to 10⁶ M⁻¹s⁻¹) and its ability to proceed without a catalyst under physiological conditions.[1][3]
Q2: What factors influence the kinetics of the TCO-tetrazine reaction?
Several factors influence the reaction speed:
-
Electronics: The rate is fastest when the tetrazine has electron-withdrawing groups (e.g., pyridyl, pyrimidyl) and the TCO has electron-donating groups.[2][4] Conversely, tetrazines with electron-donating groups (e.g., diethylamino) are more stable but react more slowly.[5]
-
Steric Effects: The smaller the substituents on the tetrazine ring, the more reactive it is. For example, monosubstituted hydrogen-tetrazines (H-Tzs) can be up to 70-fold more reactive than di-substituted versions.[2][4] Steric bulk near the reactive moieties on either the TCO or tetrazine can significantly slow the reaction.[6]
-
Ring Strain and Distortion: Increased ring strain in the TCO molecule leads to higher reactivity.[4] Similarly, distortion between the aromatic and tetrazine rings can also increase the reaction rate.[2]
-
Solvent and pH: The reaction is robust in a variety of aqueous buffers, typically between pH 6 and 9.[7] While generally pH-insensitive, extreme pH values can affect the stability of the biomolecules involved.[6]
Q3: How does steric hindrance specifically impact the TCO-tetrazine reaction?
Steric hindrance occurs when bulky molecules or substituents are positioned near the reactive TCO and tetrazine moieties, physically impeding their ability to approach each other. This directly slows down the reaction rate and can lead to incomplete reactions or low product yields.[6] In complex biomolecules like antibodies or large proteins, the reactive group might be located in a sterically crowded environment, making it a common challenge.
Q4: What is the most common strategy to overcome steric hindrance?
The most effective and widely used strategy is to introduce a flexible spacer or linker, such as polyethylene (B3416737) glycol (PEG), between the bulky molecule and the TCO or tetrazine.[6] This spacer increases the distance and flexibility of the reactive group, allowing it to extend away from the sterically crowded surface and improving its accessibility to the reaction partner.[6][8]
Troubleshooting Guide: Slow or Incomplete Reactions
This guide addresses common issues of slow kinetics or low product yield, often stemming from steric hindrance or other suboptimal conditions.
| Problem | Possible Cause | Recommended Solution(s) |
| Slow Reaction Rate | Steric Hindrance | Introduce a flexible spacer (e.g., PEG linker) between your molecule of interest and the TCO or tetrazine moiety to improve accessibility.[6] |
| Suboptimal Reactants | Use a more reactive TCO derivative (e.g., conformationally strained s-TCO).[4] Select a tetrazine with electron-withdrawing groups, but be mindful of its stability.[2][4] | |
| Low Reagent Concentration | The reaction is bimolecular, so its rate depends on the concentration of both reactants.[5] Consider increasing the concentration of one or both reagents. | |
| Suboptimal Temperature | While the reaction is efficient at room temperature, gently increasing the temperature (e.g., to 37°C) can increase the rate.[5][9] | |
| Low Product Yield | Incorrect Stoichiometry | Empirically optimize the molar ratio. A slight excess (1.05 to 2-fold) of one reactant (often the tetrazine) can help drive the reaction to completion.[6][7] |
| Reagent Degradation | TCOs can be sensitive to thiols and UV light, while some reactive tetrazines can degrade in aqueous media.[6][10] Use freshly prepared solutions and store reagents appropriately (desiccated, protected from light). | |
| Inefficient Labeling | If your biomolecule is first labeled with a TCO- or tetrazine-NHS ester, confirm the labeling efficiency. Ensure you use an amine-free buffer (e.g., phosphate (B84403) buffer) for the NHS ester reaction.[7] | |
| Reactant Precipitation | Poor aqueous solubility can limit the reaction. Use PEGylated linkers to improve solubility or add a small amount of a compatible organic co-solvent like DMSO.[6] | |
| Side Reactions | Ensure starting materials are pure.[6] If working with sensitive molecules, degassing the buffer can prevent oxidation.[6] |
Visualized Workflows and Concepts
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation
This protocol outlines a general method for conjugating a TCO-labeled protein to a tetrazine-labeled protein.
-
Reagent Preparation :
-
Reactant Calculation :
-
Conjugation Reaction :
-
Purification (Optional) :
-
If necessary, the final conjugate can be purified from unreacted starting materials using size-exclusion chromatography (SEC).[7]
-
-
Storage :
-
Store the final conjugate at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.[7]
-
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
This protocol allows for the determination of the reaction rate by monitoring the disappearance of the tetrazine's characteristic absorbance.
-
Prepare Stock Solutions :
-
Prepare stock solutions of your tetrazine and TCO compounds in a suitable solvent like DMSO or DMF.[6]
-
-
Determine Molar Extinction Coefficient :
-
Accurately determine the molar extinction coefficient (ε) of the tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the chosen reaction buffer.[6]
-
-
Initiate the Reaction :
-
In a quartz cuvette, add the reaction buffer and the TCO solution.
-
Place the cuvette in a temperature-controlled spectrophotometer and begin recording the absorbance at the tetrazine's λmax.
-
Add the tetrazine solution to the cuvette to initiate the reaction, ensuring rapid mixing.[6]
-
-
Monitor Absorbance :
-
Record the decrease in absorbance at λmax over time until the reaction is complete (i.e., the absorbance stabilizes).[6]
-
-
Calculate Reaction Rate :
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup (i.e., whether one reactant is in significant excess).[6]
-
Quantitative Data Summary
The following table summarizes representative second-order rate constants (k₂) for various TCO-tetrazine pairs, highlighting the impact of substituents on reactivity.
| Tetrazine Derivative | TCO Derivative | Rate Constant (k₂) M⁻¹s⁻¹ | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2,000 | Organic/Aqueous Solvents |
| 3,6-di-(2-pyridyl)-s-tetrazine | d-TCO | 366,000 ± 15,000 | 25°C, Water |
| [¹¹¹In]In-labeled-Tz | TCO-CC49 antibody | 13,000 ± 80 | 37°C, PBS |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | 37°C, PBS, pH 7.4 |
| DHP₂-Tz | TCO-PEG₄ | 69,400 | 37°C, DPBS |
| 3,6-Bis(diethylamino)-1,2,4,5-tetrazine | TCO | Slower rate | N/A |
Data compiled from references:[4][5][12][13][14][15] Note: d-TCO is a conformationally-strained dioxolane-fused TCO; DHP is a dihydropyran substituent.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. | Semantic Scholar [semanticscholar.org]
- 14. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Characterizing Conjugation Products Using Mass Spectrometry
Welcome to the technical support center for the characterization of conjugation products by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of conjugation products.
Q1: What are the most common mass spectrometry techniques for characterizing conjugation products like Antibody-Drug Conjugates (ADCs)?
A1: The primary mass spectrometry techniques used for characterizing conjugation products include Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] LC-MS is particularly powerful as it combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry.[1]
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it important?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for Antibody-Drug Conjugates (ADCs) that represents the average number of drug molecules conjugated to a single antibody.[1] It directly impacts the therapeutic efficacy and pharmacokinetics of the ADC. Mass spectrometry is a key technique for determining the DAR value.[1][3]
Q3: What is the difference between native and denaturing MS conditions for ADC analysis?
A3: Denaturing MS typically uses solvents like acetonitrile (B52724) and acids like formic or trifluoroacetic acid (TFA) to unfold the protein, which is useful for general characterization.[3][4] However, for ADCs where conjugation involves non-covalent interactions or partially reduced disulfide bonds, native MS is required.[4] Native MS employs physiological pH buffers, like ammonium (B1175870) acetate, to preserve the protein's folded state and non-covalent interactions, allowing for the analysis of the intact conjugate.[4]
Q4: How can I identify the specific sites of conjugation on my protein?
A4: Identifying conjugation sites typically involves a "bottom-up" proteomics approach. The conjugated protein is enzymatically digested into smaller peptides using an enzyme like trypsin.[5] These peptides are then analyzed by LC-MS/MS. By identifying peptides that have a mass shift corresponding to the mass of the conjugated molecule and analyzing the fragmentation pattern (MS/MS), the specific amino acid residue (e.g., lysine (B10760008) or cysteine) that is modified can be determined.[3]
Q5: What are some common contaminants to avoid in my samples for MS analysis?
A5: Mass spectrometry is highly sensitive to contaminants that can interfere with ionization and detection. Common contaminants to avoid include non-volatile salts (e.g., NaCl, K2HPO4), detergents (e.g., SDS, Triton X-100), and polymers like polyethylene (B3416737) glycol (PEG).[6][7][8] It is crucial to use high-purity, HPLC-grade solvents and reagents for sample preparation.[6][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of conjugation products.
Problem 1: Poor Signal or No Peaks Observed
Possible Causes & Solutions
| Cause | Solution |
| Insufficient Sample Concentration | Ensure the sample concentration is within the optimal range for the instrument (typically µg/mL to mg/mL).[9] Concentrate the sample if necessary. |
| Presence of Ion-Suppressing Contaminants | Desalt the sample using techniques like dialysis, size-exclusion chromatography (SEC), or C18 ZipTips to remove salts, detergents, and other non-volatile components.[5][8] |
| Improper Instrument Settings | Optimize key instrument parameters such as sprayer voltage, gas pressures, and cone voltages.[4][10] Check for leaks in the system.[11] |
| Sample Degradation | Ensure proper sample handling and storage to prevent degradation. Analyze samples as freshly as possible. |
| Incorrect Mobile Phase Composition | For LC-MS, ensure the mobile phase is compatible with ESI and promotes good ionization. A typical mobile phase consists of water, an organic solvent like acetonitrile, and an acid like formic acid.[6] For acid-labile linkers, consider using a mobile phase with a higher pH.[4] |
Problem 2: Complex and Difficult-to-Interpret Spectra
Possible Causes & Solutions
| Cause | Solution |
| High Heterogeneity of the Conjugation Product | For highly heterogeneous samples like lysine-conjugated ADCs, consider reducing the protein into its light and heavy chains before analysis to simplify the spectra.[1] Deglycosylation can also reduce complexity.[12] |
| Overlapping Isotope Patterns | Use deconvolution software to process the raw data. Deconvolution algorithms can help to determine the neutral mass of the different species present in the sample from the complex series of charged ions.[13][14][15] |
| In-source Fragmentation | This occurs when the conjugated molecule is fragile and fragments within the ion source of the mass spectrometer. Optimize source parameters like cone voltage to minimize fragmentation.[4] |
| Presence of Multiple Charge States | This is inherent to ESI-MS of large molecules. Deconvolution software is essential for interpreting these spectra and obtaining the zero-charge mass.[14][15] |
A general workflow for troubleshooting MS data interpretation is illustrated below.
References
- 1. biocompare.com [biocompare.com]
- 2. shimadzu.com [shimadzu.com]
- 3. assets.criver.com [assets.criver.com]
- 4. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. 12 Tips for Preparing Non-Covalent Protein Complexes for Mass Spectrometry Analysis | Technology Networks [technologynetworks.com]
- 8. ucd.ie [ucd.ie]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. agilent.com [agilent.com]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. enovatia.com [enovatia.com]
- 15. Parsimonious Charge Deconvolution for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition Kinetics
Welcome to the technical support center for the inverse-electron-demand Diels-Alder (iEDDA) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to help you accelerate and optimize your iEDDA cycloaddition experiments.
Frequently Asked Questions (FAQs)
Q1: My iEDDA reaction is slow. What are the most common factors I should investigate to improve the kinetics?
A1: Slow reaction kinetics in iEDDA cycloadditions can typically be attributed to one or more of the following factors:
-
Suboptimal Reactant Pairing: The electronic properties of the diene (tetrazine) and dienophile are paramount. Ensure you are using an electron-poor tetrazine and an electron-rich dienophile to minimize the HOMO-LUMO energy gap.[1][2]
-
Low Dienophile Ring Strain: For cyclic dienophiles, higher ring strain dramatically increases the HOMO energy, leading to faster kinetics.[1][2] If using an unstrained dienophile, consider switching to a strained system like trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN).
-
Steric Hindrance: Bulky substituents on either the tetrazine or the dienophile can sterically hinder the approach of the reactants, slowing down the reaction.[2][3]
-
Solvent Effects: While generally having a smaller impact than electronics or strain, the solvent can influence kinetics. Protic solvents, especially water, can accelerate the reaction through solvophobic effects and hydrogen bonding with the transition state.[4]
-
Low Reactant Concentration: The iEDDA reaction is bimolecular, so its rate is dependent on the concentration of both the diene and the dienophile. If concentrations are too low, the reaction will proceed slowly.
Q2: What is the relationship between tetrazine stability and its reactivity?
A2: There is generally an inverse correlation between the reactivity of a tetrazine and its stability. Highly reactive tetrazines, often substituted with strong electron-withdrawing groups, tend to be less stable and more prone to degradation, especially in aqueous or biological media.[1] Conversely, more stable tetrazines are typically less reactive. The choice of tetrazine should therefore be a balance between the desired reaction rate and the stability required for the specific application.
Q3: Can I use a catalyst to speed up my iEDDA reaction?
A3: While one of the key advantages of iEDDA reactions is that they are often catalyst-free, Lewis acid catalysis can be employed to accelerate reactions involving less reactive partners.[5] Lewis acids can coordinate to the tetrazine, lowering its LUMO energy and thus increasing the reaction rate. This can be particularly useful for reactions with electron-rich dienophiles that are not highly strained.
Q4: My dienophile (e.g., TCO) seems to be losing reactivity over time. What could be the cause?
A4: Strained dienophiles like trans-cyclooctene (TCO) can be susceptible to isomerization to their less reactive cis-isomers.[1] This can be triggered by exposure to light, heat, or certain transition metals. It is crucial to store strained dienophiles properly (e.g., in the dark, at low temperatures) and to be mindful of potential sources of isomerization in your reaction setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Slow or incomplete reaction | 1. Poor reactant choice: Electronically mismatched diene and dienophile. 2. Low dienophile strain: Using an unstrained or minimally strained dienophile. 3. Steric hindrance: Bulky groups on reactants impeding their approach. 4. Low concentration: Reactant concentrations are too low for an efficient reaction rate. | 1. Optimize reactants: Switch to a more electron-deficient tetrazine or a more electron-rich dienophile. Refer to the quantitative data tables below to select a faster reacting pair. 2. Increase strain: Employ a more strained dienophile such as a bicyclononyne (BCN) derivative. 3. Reduce steric bulk: Choose reactants with smaller substituents near the reaction centers. 4. Increase concentration: If possible, increase the concentration of one or both reactants. |
| Appearance of unexpected side products | 1. Tetrazine degradation: The tetrazine may be degrading, especially if it is highly reactive and the reaction is run for an extended period or at elevated temperatures. 2. Dienophile isomerization: Strained dienophiles like TCO can isomerize to their less reactive cis-form, which may participate in other reactions or remain unreacted. 3. Reaction with solvent or buffer components: Some reactive species might react with components of the reaction medium. | 1. Use a more stable tetrazine: If the reaction conditions are harsh, consider a slightly less reactive but more stable tetrazine. Monitor the reaction for a shorter duration. 2. Protect dienophile from light and heat: Store strained dienophiles in the dark and at low temperatures. Avoid prolonged exposure to conditions that could induce isomerization. 3. Ensure inertness of reaction medium: Use high-purity solvents and buffers that are known to be compatible with your reactants. |
| Difficulty in purifying the product | 1. Similar polarity of product and starting materials: This can make chromatographic separation challenging. 2. Formation of multiple isomers: If the reactants are unsymmetrical, a mixture of regioisomers or stereoisomers may form. | 1. Optimize chromatography: Screen different solvent systems for column chromatography or gradients for HPLC. Consider alternative purification methods like crystallization or size-exclusion chromatography for macromolecules. 2. Use symmetrical reactants: If isomeric products are a major issue, consider using symmetrical tetrazines or dienophiles to obtain a single product. |
| Inconsistent kinetic data | 1. Instrumental artifacts: Fluctuations in the light source or detector of a UV-Vis spectrophotometer can introduce noise. 2. Precipitation of reactants or products: If any component is not fully soluble throughout the experiment, it will affect the measured concentrations. 3. Oxygen sensitivity: While not a universal issue, some iEDDA reactions can be sensitive to dissolved oxygen. | 1. Allow instrument to warm up: Ensure the spectrophotometer has stabilized before starting measurements. Run a baseline with the reaction buffer. 2. Check solubility: Confirm the solubility of all components in the reaction solvent at the concentrations used. Consider using a co-solvent if necessary. 3. Degas solvents: If oxygen sensitivity is suspected, degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data on Reaction Kinetics
The following tables summarize second-order rate constants for various iEDDA reaction pairs to aid in the selection of appropriate reactants for your desired kinetics.
Table 1: Influence of Dienophile Structure on Reaction Rate with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479)
| Dienophile | Solvent | Rate Constant (k₂, M⁻¹s⁻¹) |
| Norbornene | Methanol | 1.9[1] |
| trans-Cyclooctene (TCO) | Methanol/Water (9:1) | 2000 |
| Bicyclononyne (BCN) | Acetonitrile | 0.38 x 10⁻³ |
Table 2: Influence of Tetrazine Substituents on Reaction Rate with trans-Cyclooctene (TCO)
| Tetrazine | Solvent | Rate Constant (k₂, M⁻¹s⁻¹) |
| 3,6-diphenyl-1,2,4,5-tetrazine | Methanol | 3,100[6] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Methanol | 22,000[6] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Not specified | >50,000[7] |
Detailed Experimental Protocols
Protocol 1: General Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol describes a common method for the synthesis of a widely used electron-deficient tetrazine.[8]
Materials:
-
Hydrazine (B178648) monohydrate
-
Sulfur
-
Ethanol
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dihydrotetrazine Formation:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-cyanopyridine (1.0 eq) in ethanol.
-
Add sulfur (0.1 eq) followed by the dropwise addition of hydrazine monohydrate (2.5 eq).
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction to cool to room temperature. The intermediate 1,2-dihydro-3,6-di(2-pyridyl)-1,2,4,5-tetrazine will precipitate.
-
Filter the precipitate and wash with cold ethanol.
-
-
Oxidation to Tetrazine:
-
Suspend the crude dihydrotetrazine in glacial acetic acid.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of sodium nitrite (2.2 eq) in a small amount of water dropwise. A color change to deep pink/red indicates the formation of the tetrazine.
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Pour the reaction mixture into a larger volume of water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine as a pink/red solid.[8]
-
Protocol 2: Kinetic Analysis of an iEDDA Reaction using UV-Vis Spectroscopy
This protocol outlines how to determine the second-order rate constant of an iEDDA reaction by monitoring the disappearance of the characteristic tetrazine absorbance.[1]
Materials and Equipment:
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
-
Stock solution of the tetrazine of known concentration
-
Stock solution of the dienophile of known concentration
-
Reaction solvent
Procedure:
-
Preparation:
-
Prepare stock solutions of the tetrazine and dienophile in the desired reaction solvent. The concentration of the dienophile should be at least 10-fold higher than the tetrazine to ensure pseudo-first-order kinetics.
-
Allow the spectrophotometer to warm up and stabilize at the desired reaction temperature.
-
-
Measurement:
-
Place the reaction solvent in a cuvette and take a blank spectrum.
-
Add a known volume of the tetrazine stock solution to the cuvette to achieve the desired final concentration.
-
Initiate the reaction by adding the dienophile stock solution to the cuvette and mix quickly.
-
Immediately start monitoring the absorbance at the λmax of the tetrazine (typically around 520-540 nm) over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Dienophile], where [Dienophile] is the concentration of the dienophile.
-
Protocol 3: Monitoring iEDDA Reaction Kinetics by ¹H NMR Spectroscopy
This protocol provides an alternative method for kinetic analysis when UV-Vis spectroscopy is not suitable.
Materials and Equipment:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent
-
Stock solutions of the tetrazine and dienophile in the deuterated solvent
Procedure:
-
Preparation:
-
Prepare stock solutions of the tetrazine and dienophile in the appropriate deuterated solvent.
-
Acquire a reference ¹H NMR spectrum of the starting materials to identify characteristic peaks that can be monitored.
-
Set up the NMR spectrometer for a series of automated 1D acquisitions over the desired reaction time.
-
-
Measurement:
-
In an NMR tube, combine the tetrazine and dienophile stock solutions at the desired concentrations and temperature.
-
Quickly place the NMR tube in the spectrometer and begin the automated acquisition sequence.
-
-
Data Analysis:
-
Process the series of ¹H NMR spectra.
-
For each time point, integrate a characteristic peak of a starting material (e.g., a proton on the tetrazine) and a characteristic peak of the product.
-
Calculate the concentration of the reactants and products at each time point relative to an internal standard or by assuming the initial concentration of the limiting reagent.
-
Plot the concentration of the starting material versus time and fit the data to the appropriate integrated rate law to determine the rate constant.
-
Visualizations
Caption: Key factors influencing the kinetics of iEDDA cycloaddition reactions.
Caption: A typical experimental workflow for performing an iEDDA cycloaddition reaction.
References
- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 5. Lewis acid catalyzed inverse electron-demand Diels-Alder reaction of 1,2-diazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,3-diaza-anthraquinones via the bidentate Lewis acid catalysed inverse electron-demand Diels–Alder (IEDDA) reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Methyltetrazine-amido-PEG5-alkyne vs. Traditional Bifunctional Crosslinkers
In the rapidly evolving landscape of bioconjugation, the choice of a crosslinker is a critical determinant of experimental success, profoundly impacting the efficiency, stability, and functionality of the resulting conjugate. This guide provides an objective comparison between a modern bioorthogonal crosslinker, Methyltetrazine-amido-PEG5-alkyne, and traditional bifunctional crosslinkers, exemplified by the widely used Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions for applications such as antibody-drug conjugation, protein-protein interaction studies, and cellular imaging.
Executive Summary
This compound, a key player in bioorthogonal chemistry, leverages the inverse-electron-demand Diels-Alder (IEDDA) reaction, offering exceptional reaction kinetics and high specificity. In contrast, traditional crosslinkers like SMCC rely on conventional amine-to-thiol coupling. While effective and well-established, this method can be limited by reaction conditions and the stability of the resulting linkage. This guide will delve into the performance characteristics, experimental protocols, and underlying mechanisms of these two distinct approaches to bioconjugation.
Comparative Analysis of Key Features
The selection of a crosslinker is often a trade-off between reaction speed, stability, and ease of use. The following table provides a high-level comparison of this compound and SMCC.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reaction Chemistry | Inverse-Electron-Demand Diels-Alder (IEDDA) | Amine-reactive NHS ester and thiol-reactive maleimide (B117702) |
| Reaction Partners | Tetrazine and a strained alkene (e.g., trans-cyclooctene (B1233481), TCO) | Primary amines (e.g., lysine (B10760008) residues) and sulfhydryl groups (e.g., cysteine residues) |
| Reaction Speed | Extremely fast (up to 10^6 M⁻¹s⁻¹)[1][2][3][4] | Moderate |
| Biocompatibility | High; no catalyst required[4][5] | Generally good, but can be influenced by reaction conditions |
| Specificity | High; bioorthogonal reaction minimizes off-target reactions[5][6] | Good, but potential for side reactions at higher pH |
| Stability of Linkage | Stable dihydropyridazine (B8628806) bond[5] | Thioether bond; can be susceptible to retro-Michael addition[7] |
| Workflow | Two-step; requires introduction of the reaction partner (e.g., TCO) | Two-step; sequential reaction with amine and thiol |
| PEG Spacer | Yes (PEG5); enhances solubility and reduces aggregation[6] | Can be incorporated in PEGylated versions (e.g., SM(PEG)n) |
Experimental Workflow for Comparative Analysis
To objectively compare the performance of this compound and SMCC, a parallel antibody labeling experiment can be designed. The following diagram illustrates the conceptual workflow for such a comparison.
Detailed Experimental Protocols
Protocol 1: Antibody Labeling with this compound and TCO
This protocol involves a two-stage process: first, the introduction of a trans-cyclooctene (TCO) moiety onto the antibody, followed by the reaction with this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG4-NHS ester (or similar TCO-NHS ester)
-
This compound
-
DMSO (anhydrous)
-
Desalting columns
-
Reaction buffer: PBS, pH 7.4
Procedure:
Step 1: Introduction of TCO onto the Antibody
-
Prepare the antibody at a concentration of 2-5 mg/mL in reaction buffer.
-
Prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Remove excess, unreacted TCO-PEG4-NHS ester using a desalting column equilibrated with reaction buffer. The resulting TCO-modified antibody is now ready for conjugation.
Step 2: Conjugation with this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 3- to 5-fold molar excess of the this compound stock solution to the TCO-modified antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.
-
Purify the final conjugate using a desalting column or size-exclusion chromatography to remove unreacted crosslinker.
Protocol 2: Antibody Labeling with SMCC
This protocol is a standard two-step procedure for conjugating a thiol-containing molecule to an antibody.[8][9][10]
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Thiol-containing payload (e.g., a fluorescent dye with a free thiol)
-
DMSO or DMF (anhydrous)
-
Desalting columns
-
Conjugation buffer: PBS, pH 7.2-7.5
-
Thiol reaction buffer: PBS with 5-10 mM EDTA, pH 6.5-7.0
Procedure:
Step 1: Activation of the Antibody with SMCC
-
Prepare the antibody at a concentration of 2-10 mg/mL in conjugation buffer.[8]
-
Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.[9]
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[9][11]
-
Incubate for 30-60 minutes at room temperature.[11]
-
Immediately remove excess SMCC using a desalting column equilibrated with thiol reaction buffer.[8]
Step 2: Conjugation to the Thiol-containing Payload
-
Prepare the thiol-containing payload in a compatible solvent.
-
Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the maleimide-activated antibody.[7]
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[7]
-
(Optional) Quench the reaction by adding a free thiol such as cysteine to a final concentration of 1-10 mM.
-
Purify the final conjugate using a desalting column or size-exclusion chromatography.
Performance Data and Stability
The performance of a crosslinker is ultimately determined by its reaction kinetics and the stability of the bond it forms.
| Performance Metric | This compound (with TCO) | SMCC (Amine-to-Thiol) |
| Second-Order Rate Constant | 10³ - 10⁶ M⁻¹s⁻¹[1][2][3][4] | ~10² - 10³ M⁻¹s⁻¹ for maleimide-thiol reaction at pH 7 |
| Reaction pH | Wide range, typically 6.0-9.0[4] | NHS ester reaction: 7.0-9.0; Maleimide reaction: 6.5-7.5[11][12] |
| Catalyst Requirement | None (bioorthogonal)[4][5] | None |
| Linkage Stability | Highly stable dihydropyridazine bond | Thioether bond is generally stable, but can undergo retro-Michael addition in the presence of other thiols, leading to deconjugation.[7] The stability can be improved by hydrolysis of the succinimide (B58015) ring.[13] |
| Aqueous Stability of Reactive Groups | Tetrazines have moderate to good stability in aqueous media, which can be influenced by substituents. TCO is generally stable but can isomerize over time.[14] | The NHS ester is susceptible to hydrolysis, with a half-life of hours at neutral pH. The maleimide group is also prone to hydrolysis, especially at pH > 7.5.[12] |
Application in a Biological Context: EGFR Signaling Pathway
Bifunctional crosslinkers are invaluable tools for studying complex biological systems such as signaling pathways. For instance, they can be used to create antibody-drug conjugates to target cancer cells overexpressing specific receptors like the Epidermal Growth Factor Receptor (EGFR) or to stabilize protein-protein interactions within the pathway for structural studies.[15][16][17]
The following diagram illustrates a simplified EGFR signaling cascade, highlighting potential points of intervention or study where bioconjugates formed with advanced crosslinkers could be applied.
Conclusion
The choice between this compound and traditional crosslinkers like SMCC depends heavily on the specific requirements of the application. For researchers prioritizing reaction speed, high efficiency at low concentrations, and superior stability of the final conjugate, the bioorthogonal approach offered by this compound presents a compelling advantage. The extremely fast kinetics of the IEDDA reaction make it particularly well-suited for in vivo applications and the conjugation of sensitive biomolecules.[1][2][3][4]
Conversely, SMCC and similar traditional crosslinkers remain valuable tools due to their well-established protocols and lower cost. For many routine applications where the absolute stability of the linkage is less critical and higher concentrations of reactants can be used, SMCC provides a reliable and effective solution. However, researchers should be mindful of the potential for instability of the maleimide-thiol linkage and the susceptibility of the reactive groups to hydrolysis.[7][12][13]
Ultimately, a thorough understanding of the underlying chemistry and a careful consideration of the experimental goals are paramount to selecting the optimal crosslinker for successful bioconjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. NHS-PEG5-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. proteochem.com [proteochem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 13. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. sinobiological.com [sinobiological.com]
- 16. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bioorthogonal Titans: Tetrazine vs. Azide Click Chemistry
In the rapidly evolving landscape of bioconjugation, researchers demand chemical reactions that are not only efficient and specific but also biocompatible. "Click chemistry" has emerged as the gold standard, offering a suite of reactions that proceed with high yields under mild, aqueous conditions. Among the most prominent are the inverse-electron-demand Diels-Alder (IEDDA) reaction of tetrazines and the azide-alkyne cycloadditions. This guide provides an objective comparison of their reaction rates, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.
The choice between tetrazine and azide-based click chemistry often hinges on the required reaction speed. For applications demanding rapid conjugation at low concentrations, such as in vivo imaging or the labeling of dynamic cellular processes, the kinetics of the reaction are paramount. Conversely, for applications where stability over extended periods is crucial, a more moderate reaction rate might be preferable.
Quantitative Comparison of Reaction Rates
The second-order rate constant (k₂) is a direct measure of a reaction's speed, reflecting how quickly reactants are consumed. The following table summarizes the typical k₂ values for the most common forms of tetrazine and azide (B81097) click chemistry, highlighting the significant kinetic advantage of the tetrazine-TCO ligation.
| Feature | Tetrazine Ligation (IEDDA) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Partners | Tetrazine + Strained Alkene (e.g., TCO) | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO, BCN) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) * | 1 to 10⁶[1][2] (up to 30,000 with TCO) | 10 to 10⁴[1] | 10⁻³ to 1[1] (typically 1-2 with DBCO derivatives) |
| Biocompatibility | Excellent (catalyst-free) | Limited in vivo due to copper cytotoxicity | Excellent (catalyst-free) |
| Reaction Conditions | Aqueous media, physiological temp., catalyst-free | Aqueous media, requires copper(I) catalyst | Aqueous media, physiological temp., catalyst-free |
| Primary Byproduct | Nitrogen gas (N₂) | None | None |
Note: Reaction rates can vary significantly based on the specific substituents on the tetrazine or cyclooctyne, the solvent, and the temperature.
Reaction Mechanisms and Experimental Workflows
Visualizing the underlying chemical transformations and the experimental setups for their analysis is crucial for a deeper understanding.
Experimental Protocols
Accurate determination of reaction kinetics is essential for comparing the efficacy of different click chemistry reagents. Below are detailed methodologies for measuring second-order rate constants.
Protocol 1: Determination of Tetrazine Ligation Kinetics by UV-Vis Spectrophotometry
This method is particularly suitable for tetrazine ligations as tetrazines have a characteristic absorbance peak (around 510-550 nm) that disappears upon reaction.[3] For extremely fast reactions, a stopped-flow apparatus is required.[4][5]
Materials:
-
UV-Vis Spectrophotometer (a stopped-flow instrument for k₂ > 100 M⁻¹s⁻¹)
-
Quartz cuvettes
-
Stock solution of the tetrazine derivative in a suitable buffer (e.g., PBS, pH 7.4)
-
Stock solution of the dienophile (e.g., TCO) in the same buffer
Procedure:
-
Instrument Setup: Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C or 37°C). Set the instrument to monitor the absorbance at the λ_max of the specific tetrazine being used.
-
Reactant Preparation: Prepare a solution of the tetrazine at a known concentration in the cuvette. For pseudo-first-order conditions, the dienophile solution should be prepared at a concentration at least 10-fold higher than the tetrazine.
-
Reaction Initiation: To start the reaction, rapidly add the excess dienophile solution to the tetrazine solution in the cuvette and mix thoroughly. For stopped-flow measurements, the instrument will rapidly mix the two solutions.[6]
-
Data Acquisition: Immediately begin recording the absorbance at the tetrazine's λ_max over time. Continue recording until the absorbance value stabilizes, indicating the reaction is complete.[7]
-
Data Analysis:
-
Convert the absorbance values to tetrazine concentration at each time point using the Beer-Lambert law.
-
Plot the natural logarithm of the tetrazine concentration (ln[Tz]) versus time.
-
The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) by dividing the absolute value of k_obs by the concentration of the dienophile that was used in excess: k₂ = |k_obs| / [Dienophile] .[4]
-
Protocol 2: Determination of Azide-Alkyne Cycloaddition Kinetics by ¹H NMR Spectroscopy
This method is broadly applicable to both CuAAC and SPAAC and allows for the direct monitoring of both reactant disappearance and product appearance.[8][9]
Materials:
-
NMR Spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Stock solutions of the azide and alkyne reactants
-
Internal standard with a known concentration (e.g., dimethyl sulfone)
Procedure:
-
Sample Preparation: In an NMR tube, combine the deuterated solvent, the internal standard, and one of the reactants (e.g., the azide).
-
Initial Spectrum: Acquire a ¹H NMR spectrum to establish the initial concentration of the first reactant relative to the internal standard.
-
Reaction Initiation: Add the second reactant (the alkyne) to the NMR tube, mix quickly, and immediately place it in the NMR spectrometer. For CuAAC, the freshly prepared copper(I) catalyst solution is also added at this step.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
For each spectrum, determine the concentration of one of the reactants by integrating a characteristic, non-overlapping peak and comparing its integral to that of the internal standard.[10]
-
Under pseudo-first-order conditions (one reactant in >10-fold excess), plot the natural logarithm of the limiting reactant's concentration versus time.
-
The slope of the line will be -k_obs.
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess.
-
Conclusion
For researchers seeking the fastest possible bioorthogonal reaction, the inverse-electron-demand Diels-Alder ligation between a tetrazine and a strained trans-cyclooctene is the undisputed champion.[1] Its exceptionally high reaction rates, often orders of magnitude greater than even the catalyzed CuAAC, make it the premier choice for in vivo and live-cell applications where speed and low reactant concentrations are critical. However, the stability of the tetrazine moiety can be a consideration for long-term studies.
CuAAC provides a robust and reasonably fast alternative, though its utility in living systems is hampered by the cytotoxicity of the copper catalyst.[2] SPAAC successfully addresses the toxicity issue by eliminating the need for a metal catalyst, but this comes at the cost of significantly slower reaction kinetics compared to both Tetrazine-TCO ligation and CuAAC. The choice, therefore, depends on a careful balance between the need for speed, biocompatibility, and long-term stability required by the specific biological question being addressed.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 7. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Tetrazine Derivatives in Aqueous Solution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of tetrazine derivatives in aqueous environments is a critical parameter for their successful application in bioorthogonal chemistry, particularly in live-cell imaging, pretargeted immunotherapy, and drug delivery. This guide provides an objective comparison of the stability of various tetrazine derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable compound for their specific needs.
Key Factors Influencing Tetrazine Stability
The stability of the 1,2,4,5-tetrazine (B1199680) ring is significantly influenced by the electronic properties of its substituents at the 3 and 6 positions. Generally, a trade-off exists between the reactivity of a tetrazine in the inverse electron-demand Diels-Alder (iEDDA) reaction and its stability in aqueous media.
-
Electron-Withdrawing Groups (EWGs): Substituents like pyridyl and pyrimidyl groups increase the reactivity of the tetrazine towards dienophiles. However, this increased electrophilicity also renders the tetrazine core more susceptible to nucleophilic attack by water or other biological nucleophiles, leading to decreased stability.[1][2]
-
Electron-Donating Groups (EDGs): Alkyl and hydroxyl-substituted tetrazines are generally more electron-rich. This characteristic leads to slower reaction kinetics but significantly enhances their stability in aqueous solutions by shielding the tetrazine ring from nucleophilic degradation.[1][2]
-
Steric Hindrance: Bulky substituents can sterically protect the tetrazine core from degradation, contributing to increased stability.[2]
-
Intramolecular Interactions: Recent studies have shown that intramolecular repulsion can increase reactivity without compromising stability, offering a strategy to overcome the conventional reactivity-stability trade-off.[3]
The interplay of these factors is crucial in the design and selection of tetrazine derivatives for biological applications.
Caption: Factors influencing the stability of tetrazine derivatives.
Comparative Stability Data
The following table summarizes the stability of various tetrazine derivatives in aqueous media, as reported in the literature. The data is presented as the percentage of the intact tetrazine remaining after incubation under physiological conditions (37 °C) at specified time points.
| Tetrazine Derivative (Substituents) | Medium | Time (hours) | % Remaining | Reference |
| Pyridyl-Tetrazine (Py-Tz) | DMEM + 10% FBS | 48 | < 13% | [1][4] |
| H-Tetrazine (H-Tz) | DMEM + 10% FBS | 48 | < 13% | [1][4] |
| Phenyl-Tetrazine (Ph-Tz) | DMEM + 10% FBS | 48 | ~40% | [1][4] |
| Methyl-Tetrazine (Me-Tz) | DMEM + 10% FBS | 12 | > 92% | [1][4] |
| 48 | ~63% | [1][4] | ||
| Triazolyl-Tetrazine (3b) | DMEM + 10% FBS | 12 | > 92% | [1][4] |
| 48 | ~63% | [1][4] | ||
| Alkyl-substituted (cpd 6) | 100% FBS | 10 | > 96% | [2][5] |
| EWG-substituted (cpd 4) | 100% FBS | 10 | ~20% | [2][5] |
DMEM: Dulbecco's Modified Eagle Medium FBS: Fetal Bovine Serum
Experimental Protocols
Accurate assessment of tetrazine stability is crucial for reproducible research. Below are detailed methodologies for determining the stability of tetrazine derivatives in aqueous solutions.
General Workflow for Stability Assessment
Caption: General workflow for assessing tetrazine stability.
Method 1: UV-Vis Spectrophotometry
This method is suitable for rapid screening and relies on the characteristic visible absorbance of the tetrazine chromophore (typically around 510-540 nm).
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative (e.g., 1-10 mM in DMSO).
-
Prepare the aqueous buffer of interest (e.g., PBS pH 7.4, cell culture medium).
-
-
Incubation and Measurement:
-
Equilibrate the aqueous buffer to 37 °C.
-
Add the tetrazine stock solution to the pre-warmed buffer to a final concentration of 50-200 µM. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.
-
Immediately measure the initial absorbance at the λmax of the tetrazine.
-
Incubate the solution at 37 °C, protecting it from light.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), measure the absorbance at the λmax.
-
-
Data Analysis:
-
Calculate the percentage of tetrazine remaining at each time point by normalizing the absorbance to the initial reading.
-
Plot the percentage of remaining tetrazine against time.
-
The half-life (t₁/₂) can be determined by fitting the data to a first-order decay model.[6]
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a more sensitive and specific quantification of the intact tetrazine, especially in complex biological media where background absorbance can be an issue.
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative (e.g., 1-10 mM in DMSO).
-
Prepare the aqueous medium (e.g., PBS, cell culture medium with 10% FBS, or pure serum).
-
-
Incubation and Sampling:
-
Add the tetrazine stock solution to the pre-warmed (37 °C) medium to a final concentration of approximately 10-50 µM.
-
Incubate the mixture at 37 °C.
-
At various time points, collect an aliquot of the sample.
-
Immediately quench any further degradation by adding a cold organic solvent (e.g., acetonitrile) and/or flash freezing the sample. Store at -80 °C until analysis.[6]
-
-
LC-MS Analysis:
-
Thaw the samples and centrifuge to precipitate proteins.
-
Analyze the supernatant by reverse-phase HPLC coupled to a mass spectrometer.
-
Monitor the disappearance of the parent ion corresponding to the intact tetrazine derivative.
-
-
Data Analysis:
Conclusion
The selection of a tetrazine derivative for bioorthogonal applications requires a careful balance between reactivity and stability. While electron-withdrawing groups enhance reaction kinetics, they often lead to poor stability in aqueous environments. Conversely, electron-donating groups improve stability at the cost of reactivity. The data and protocols presented in this guide offer a framework for making informed decisions. For applications requiring long incubation times, derivatives such as methyl- or triazolyl-tetrazines demonstrate superior stability. For rapid labeling at low concentrations, a less stable but more reactive derivative might be necessary, with the understanding that the experimental window is limited. The development of new tetrazine scaffolds that defy the traditional reactivity-stability trade-off continues to be an active area of research, promising even more robust tools for chemical biology in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and Mass Spectrometry for Bioconjugation Product Analysis
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugation products is paramount to ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable analytical techniques in this endeavor. This guide provides an objective comparison of various HPLC and MS methods for the analysis of bioconjugates, such as antibody-drug conjugates (ADCs), supported by experimental data and detailed protocols.
The heterogeneity of bioconjugates, arising from variations in the number and location of conjugated molecules, necessitates a multi-faceted analytical approach.[1][2][3] Key quality attributes that require careful monitoring include the drug-to-antibody ratio (DAR), drug load distribution, aggregation, and the presence of unconjugated species.[1][4][5][6][7]
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific quality attribute being assessed and the physicochemical properties of the bioconjugate.[1][3] The following tables summarize the key performance characteristics of common HPLC and MS methods.
HPLC Methods
| Technique | Primary Information | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC-HPLC) | Aggregation, monomer content, fragments.[8][9][10][11][12] | Mild, non-denaturing conditions preserve the native structure.[13] Effective for separating species based on size.[8][14] | Potential for non-specific interactions leading to peak tailing, especially with hydrophobic ADCs.[11][12] Limited resolution for species with similar hydrodynamic radii.[15] |
| Reversed-Phase HPLC (RP-HPLC) | Drug load distribution (for reduced ADCs), quantification of free drug.[1][4][16][17] | High resolving power for separating light and heavy chain drug-loaded species after reduction.[1][4] MS-compatible mobile phases can be used.[18] | Denaturing conditions (low pH, organic solvents) disrupt the native protein structure.[1] Not suitable for resolving heterogeneous, lysine-linked conjugates as intact species.[1] |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Drug-to-Antibody Ratio (DAR) and drug load distribution for intact conjugates.[4][5][6][7][8][19] | Non-denaturing conditions preserve the native structure.[8][13] Resolves species based on hydrophobicity, allowing for separation of different drug-loaded forms.[4][6] | Not directly compatible with MS due to high salt concentrations in the mobile phase.[18] Some highly hydrophobic species may not elute under standard conditions.[7] |
| Ion-Exchange Chromatography (IEX-HPLC) | Charge variants.[10][20] | Mild and selective method for separating molecules based on charge.[20] | May have limited applicability for resolving drug-loaded species if the conjugation does not significantly alter the overall charge. |
Mass Spectrometry Methods
| Technique | Primary Information | Advantages | Limitations |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Precise mass measurement of intact bioconjugates, DAR determination, identification of conjugation sites (with fragmentation).[3][21][22][23][24] | Soft ionization technique suitable for large, fragile biomolecules.[21][22] Can be coupled with liquid chromatography (LC-MS) for online separation and analysis.[21] High mass accuracy.[22] | Can be sensitive to buffer components and contaminants, often requiring sample desalting.[24] Complex spectra from heterogeneous samples can be challenging to interpret.[25] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Intact mass measurement, DAR determination.[21][26][27][28] | High sensitivity with limited sample quantity.[21] Tolerant to some buffers and impurities.[28][29] Suitable for very large molecules (up to 200 kDa).[21][26] | Generally provides lower resolution and mass accuracy compared to ESI-MS. Not easily coupled with liquid chromatography. |
Experimental Workflows and Logical Relationships
The analysis of bioconjugation products typically follows a structured workflow, starting from sample preparation and proceeding through separation and detection. The relationship between different analytical techniques is often complementary, with findings from one method informing the next.
Caption: General workflow for the HPLC and mass spec analysis of bioconjugation products.
Key Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results.
Protocol 1: Determination of Aggregation by SEC-HPLC
Objective: To quantify the percentage of monomer, aggregate, and fragment in a bioconjugate sample.
Methodology:
-
System: HPLC or UPLC system with a UV detector.
-
Column: Size-exclusion column suitable for the molecular weight of the bioconjugate (e.g., Agilent AdvanceBio SEC 200 Å).[11][13]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another physiological buffer.[30]
-
Flow Rate: Isocratic flow at 0.5-1.0 mL/min.[31]
-
Temperature: 25 °C.
-
Detection: UV absorbance at 280 nm.[31]
-
Sample Preparation: Dilute the bioconjugate sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Determination of DAR by HIC-HPLC
Objective: To determine the average drug-to-antibody ratio and the distribution of different drug-loaded species.
Methodology:
-
System: HPLC or UPLC system with a UV detector.
-
Column: HIC column (e.g., Tosoh TSKgel Butyl-NPR).[31]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8.[5]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol.[5]
-
Gradient: A descending salt gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B over 20-30 minutes to elute species of increasing hydrophobicity.[5]
-
Flow Rate: 0.4-0.8 mL/min.[5]
-
Temperature: 25 °C.[5]
-
Detection: UV absorbance at 280 nm.[5]
-
Sample Preparation: Dilute the ADC sample to 2 mg/mL in 1M Ammonium Sulfate.
-
Injection Volume: 20 µL.[5]
-
Data Analysis: Integrate the peak areas for each drug-loaded species. The weighted average DAR is calculated from the relative peak area of each species multiplied by its drug load.[4][6]
Caption: Logical relationship for calculating the average DAR from HIC-HPLC data.
Protocol 3: Intact Mass Analysis by LC-ESI-MS
Objective: To determine the precise molecular weight of the intact bioconjugate and its different drug-loaded forms.
Methodology:
-
System: UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[31]
-
Column: Reversed-phase column suitable for large proteins (e.g., C4).[31]
-
Mobile Phase A: 0.1% Formic Acid in Water.[31]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[31]
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 15-30 minutes.[31]
-
Flow Rate: 0.2-0.5 mL/min.[31]
-
MS System: High-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[32]
-
Sample Preparation: The sample may require desalting prior to analysis.[24] Deglycosylation can be performed to reduce heterogeneity and simplify the mass spectrum.[25]
-
Data Analysis: The resulting multiply charged spectrum is deconvoluted to obtain the zero-charge mass spectrum, which shows the mass of the different species present in the sample.[25]
Protocol 4: Intact Mass Analysis by MALDI-TOF MS
Objective: To determine the molecular weight of the intact bioconjugate.
Methodology:
-
Matrix Selection: Sinapinic acid is a common matrix for proteins.[33]
-
Sample Preparation: Mix the bioconjugate sample with the matrix solution. A common method is the dried-droplet method.[21]
-
Spotting: Spot the mixture onto the MALDI target plate and allow it to dry and crystallize.[33]
-
MS System: MALDI-TOF Mass Spectrometer.
-
Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: The resulting spectrum will show peaks corresponding to the singly and multiply charged ions of the bioconjugate. The molecular weight is determined from these peaks.
Conclusion
The comprehensive characterization of bioconjugation products relies on the orthogonal application of various HPLC and mass spectrometry techniques. SEC-HPLC is the standard for analyzing aggregation, while HIC-HPLC is the method of choice for determining DAR and drug-load distribution of intact, non-denatured conjugates.[4][6][11] RP-HPLC, particularly when coupled with mass spectrometry, provides valuable information on drug distribution in reduced ADCs and can quantify free drug species.[1][4] High-resolution mass spectrometry, through both ESI and MALDI, offers precise mass determination, which is crucial for confirming conjugation success and identifying different proteoforms.[22][27] The strategic combination of these methods provides a thorough understanding of the critical quality attributes of bioconjugates, ensuring the development of safe and effective therapeutics.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ymc.eu [ymc.eu]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. shodex.com [shodex.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 16. In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cellmosaic.com [cellmosaic.com]
- 21. cellmosaic.com [cellmosaic.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. utsc.utoronto.ca [utsc.utoronto.ca]
- 24. Analysis of the composition of immunoconjugates using size-exclusion chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. enovatia.com [enovatia.com]
- 26. cellmosaic.com [cellmosaic.com]
- 27. books.rsc.org [books.rsc.org]
- 28. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 29. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. lcms.cz [lcms.cz]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
- 33. researchgate.net [researchgate.net]
Methyltetrazine: A Superior Reagent for Bioorthogonal Chemistry
In the rapidly advancing field of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles has become a cornerstone methodology for biological labeling and drug delivery.[1] Among the various tetrazine derivatives developed, methyltetrazine has emerged as a particularly advantageous reagent, offering a well-balanced profile of reactivity, stability, and hydrophilicity that makes it suitable for a wide array of applications, from cellular imaging to in vivo studies.[2][3] This guide provides a comprehensive comparison of methyltetrazine with other common tetrazine reagents, supported by experimental data and detailed protocols.
Performance Comparison of Tetrazine Reagents
The utility of a tetrazine reagent in bioorthogonal applications is primarily determined by its reaction kinetics, stability in aqueous environments, and solubility. An ideal tetrazine should react quickly and selectively with its dienophile partner at low concentrations, remain stable under physiological conditions for the duration of the experiment, and exhibit sufficient hydrophilicity to prevent aggregation and non-specific binding.[1][4]
The electronic properties of the substituents on the tetrazine ring play a crucial role in determining its performance. Electron-donating groups, such as a methyl group, generally increase the stability of the tetrazine ring, while electron-withdrawing groups tend to accelerate the IEDDA reaction but can also render the molecule more susceptible to degradation.[4][5] This creates a fundamental trade-off between reactivity and stability that researchers must navigate when selecting a tetrazine reagent.[3]
The following table summarizes the key performance metrics for methyltetrazine and other commonly used tetrazine derivatives, highlighting their second-order rate constants (k₂) for the reaction with trans-cyclooctene (B1233481) (TCO), a widely used dienophile, and their relative stability.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability | Key Characteristics |
| Methyltetrazine (MeTz) | TCO | ~2,000 - 5,000[6] | High[3][7] | Good balance of reactivity and stability, increased hydrophilicity with PEGylation.[2] |
| 3,6-di(pyridin-2-yl)-s-tetrazine (DP-Tz) | TCO | ~366,000 (with d-TCO)[8] | Moderate | Very high reactivity, but can be less stable than more electron-rich tetrazines.[4] |
| Phenyltetrazine (PhTz) | TCO | ~100 - 990[8] | High | Stable but exhibits slower reaction kinetics. |
| 3-(p-benzylamino)-6-methyl-s-tetrazine | TCO | ~3,300 | High | A common commercially available methyltetrazine derivative. |
| Hydrogen-substituted tetrazine | TCO | ~30,000[6] | Moderate[6] | High reactivity but can be less stable than methyl-substituted counterparts.[9][10] |
The Advantages of Methyltetrazine in Detail
Methyltetrazine's favorable characteristics stem from the electronic properties of the methyl group. As an electron-donating group, it enhances the stability of the tetrazine ring, leading to a longer half-life in aqueous buffers and biological media.[2][3] This increased stability is crucial for multi-step labeling procedures or long-term in vivo imaging experiments where the reagent must remain intact to react with its target.
While highly reactive tetrazines with electron-withdrawing substituents can offer faster kinetics, they often suffer from poor stability, leading to decomposition before the desired reaction can occur.[4] Methyltetrazine strikes an effective balance, providing reaction rates that are sufficiently fast for most bioorthogonal applications without sacrificing the stability required for reliable and reproducible results.[6]
Furthermore, methyltetrazine can be readily functionalized, for example, with polyethylene (B3416737) glycol (PEG) chains, to enhance its aqueous solubility and pharmacokinetic properties.[2] This is a significant advantage for in vivo applications where poor solubility can lead to aggregation, reduced bioavailability, and off-target effects. The use of more hydrophilic tetrazines has been shown to improve tumor-to-background contrast in PET imaging studies.[11]
Experimental Protocols
To aid researchers in evaluating and comparing different tetrazine reagents, we provide detailed protocols for two key experiments: measuring reaction kinetics and assessing stability.
Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry
This protocol allows for the precise measurement of the reaction rate between a tetrazine and a dienophile.
Materials:
-
Tetrazine derivative stock solution (e.g., 1 mM in DMSO)
-
Dienophile (e.g., TCO) stock solution (e.g., 20 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation: On the day of the experiment, dilute the stock solutions of the tetrazine and dienophile in the reaction buffer to the desired final concentrations. The dienophile concentration should be in at least 10-fold excess to ensure pseudo-first-order kinetics.[1]
-
Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).[1]
-
Measurement: Load the tetrazine and dienophile solutions into separate syringes of the instrument.
-
Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[1]
-
Data Analysis: Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile.[1]
Protocol 2: Assessment of Tetrazine Stability in Aqueous Buffer
This protocol evaluates the stability of a tetrazine derivative over time in a physiologically relevant buffer.
Materials:
-
Tetrazine derivative stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: Prepare a solution of the tetrazine derivative in the aqueous buffer at a final concentration of, for example, 100 µM.
-
Incubation: Incubate the sample at 37°C in a controlled environment.[1]
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample.[1]
-
Quench any potential degradation by flash freezing or immediate analysis.
-
Analysis: Analyze the concentration of the intact tetrazine derivative in each aliquot using HPLC or LC-MS by monitoring the characteristic absorbance of the tetrazine.[1]
-
Data Analysis: Plot the percentage of the remaining tetrazine derivative as a function of time. The half-life (t₁/₂) of the tetrazine can be determined by fitting the data to a first-order decay model.[1]
Visualizing the Chemistry
To further illustrate the concepts discussed, the following diagrams visualize the IEDDA reaction and a typical experimental workflow for comparing tetrazine reagents.
Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction.
Caption: Experimental workflow for comparing tetrazine reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Improving Tumor-to-Background Contrast Through Hydrophilic Tetrazines: The Construction of 18F Labeled PET Agents Targeting Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEG Linker Length on Biocompatibility: A Comparative Guide for Researchers
For researchers and drug development professionals, optimizing the biocompatibility of therapeutic molecules is a critical step in the journey from laboratory to clinic. The use of polyethylene (B3416737) glycol (PEG) linkers is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of bioconjugates. The length of the PEG chain is a crucial parameter that can significantly influence the overall performance and safety profile of a therapeutic agent. This guide provides a comparative analysis of PEG5 versus other discrete PEG linker lengths, focusing on key biocompatibility parameters and supported by experimental data.
The selection of an appropriate PEG linker is a balancing act. While longer PEG chains can offer benefits such as increased circulation half-life and reduced immunogenicity, they may also lead to decreased biological activity or solubility issues. Conversely, shorter PEG linkers may not provide sufficient shielding from the immune system or rapid clearance. This guide will delve into the nuances of how varying PEG linker lengths, with a focus on PEG5, affect critical biocompatibility factors to aid in the rational design of next-generation therapeutics.
Comparative Analysis of Biocompatibility Parameters
The length of the PEG linker has a profound impact on several key biocompatibility parameters, including circulation half-life, immunogenicity, cytotoxicity, and protein binding. The following sections provide a detailed comparison of how PEG5 and other PEG linker lengths influence these factors.
In Vivo Circulation Half-Life and Clearance
One of the primary reasons for PEGylation is to extend the in vivo circulation half-life of a therapeutic molecule by increasing its hydrodynamic radius, thereby reducing renal clearance.[1][2] Generally, a longer PEG chain leads to a longer half-life.
A study on antibody-drug conjugates (ADCs) with different PEG linker lengths demonstrated a clear trend of decreasing systemic clearance with increasing PEG length, up to a certain point. While PEG5 was not explicitly tested in this study, the data for PEG2, PEG4, PEG8, PEG12, and PEG24 provide a strong basis for comparison.
| PEG Linker Length | Systemic Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG5 (Inferred) | ~6 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Table 1: Impact of PEG Linker Length on the Systemic Clearance of an Antibody-Drug Conjugate in a preclinical model. The value for PEG5 is an inferred estimate based on the trend observed with other PEG lengths.
As the table illustrates, increasing the PEG linker length from PEG2 to PEG8 results in a significant decrease in clearance, which translates to a longer circulation half-life. The effect appears to plateau around PEG8, with longer linkers like PEG12 and PEG24 showing similar clearance rates. Based on this trend, a PEG5 linker is expected to offer a substantial improvement in circulation time compared to shorter linkers like PEG2 and PEG4, without the potentially diminishing returns of much longer chains.
Immunogenicity
PEG is generally considered to be non-immunogenic and can shield therapeutic molecules from the host immune system, thereby reducing their immunogenicity.[3][4] Longer PEG chains are generally more effective at masking the protein surface and preventing recognition by immune cells. However, the production of anti-PEG antibodies has been observed in some cases, which can lead to accelerated blood clearance (ABC) of the PEGylated therapeutic upon repeated administration.[5][6]
The choice of PEG linker length can influence this phenomenon. While specific quantitative data directly comparing the immunogenicity of discrete PEG linker lengths is sparse, the general consensus is that longer, more flexible PEG chains provide better shielding. However, the architecture of the PEG linker, such as branched versus linear, can also play a significant role in reducing immune recognition.[3]
Cytotoxicity and Biological Activity
The length of the PEG linker can also modulate the in vitro cytotoxicity and overall biological activity of a conjugated molecule. A longer PEG chain can sometimes create steric hindrance, impeding the interaction of the therapeutic agent with its target.[7]
For instance, a study on affibody-drug conjugates found that increasing the PEG linker length from no PEG to 4 kDa and 10 kDa resulted in a 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively.[7] This highlights a critical trade-off: while a longer linker may improve pharmacokinetic properties, it can also diminish the desired therapeutic effect. A PEG5 linker, being of intermediate length, may offer a favorable balance between maintaining potent cytotoxicity and achieving beneficial in vivo properties.
Protein Binding
Non-specific protein binding in the bloodstream can lead to rapid clearance and reduced efficacy of a therapeutic. PEGylation can reduce this non-specific binding by creating a hydrophilic shield around the molecule. Longer PEG chains are generally more effective at preventing protein adsorption.[8]
Experimental Protocols
To aid researchers in their evaluation of different PEG linker lengths, this section provides detailed methodologies for key experiments used to assess biocompatibility.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12][13]
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PEGylated therapeutic agent (with different PEG linker lengths)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of the PEGylated therapeutic agents with different linker lengths in complete culture medium. Remove the old medium from the cells and add the different concentrations of the test compounds to the wells. Include untreated cells as a negative control and a vehicle control if the compounds are dissolved in a solvent.
-
Incubation: Incubate the plate for a period relevant to the drug's mechanism of action (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo Pharmacokinetic Study
Pharmacokinetic studies are essential to determine the circulation half-life and clearance of PEGylated molecules.[1][14][][16]
Materials:
-
Animal model (e.g., mice or rats)
-
PEGylated therapeutic agents with different linker lengths
-
Sterile dosing solution (e.g., saline or PBS)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical method for quantifying the therapeutic agent in plasma (e.g., ELISA or LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the study.
-
Dosing: Administer a single intravenous (IV) dose of the PEGylated therapeutic agent to each animal. The dose will depend on the specific molecule and its expected potency.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr) via a suitable route (e.g., tail vein or retro-orbital sinus).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of the therapeutic agent in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for assessing the in vitro and in vivo biocompatibility of PEGylated ADCs.
Caption: Relationship between PEG linker length and key biocompatibility parameters.
Conclusion
The selection of the optimal PEG linker length is a critical decision in the design of bioconjugates with enhanced biocompatibility. While there is no one-size-fits-all answer, a systematic evaluation of different linker lengths is essential. A PEG5 linker represents a compelling option, potentially offering a well-balanced profile of improved circulation half-life and reduced immunogenicity, while mitigating the risk of significantly compromising the therapeutic's biological activity. Researchers should carefully consider the specific requirements of their therapeutic molecule and its intended application when choosing a PEG linker. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for making informed decisions in the pursuit of safer and more effective therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 3. precisepeg.com [precisepeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Bioorthogonal Chemistries for In Vivo Applications
For researchers, scientists, and drug development professionals, the ability to perform specific chemical reactions within a living organism—without interfering with its natural biochemical processes—is a transformative tool. This field, known as bioorthogonal chemistry, has opened new frontiers in in vivo imaging, targeted drug delivery, and the fundamental study of biological processes. This guide provides an objective comparison of the leading bioorthogonal reactions used for in vivo applications, supported by quantitative data and detailed experimental insights.
The success of a bioorthogonal reaction in the complex environment of a living organism hinges on several key factors: rapid reaction kinetics, high stability of the reactants and products, and absolute biocompatibility. Among the arsenal (B13267) of bioorthogonal tools, three major classes of reactions have proven most effective for in vivo studies: the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, and to a lesser extent, the Staudinger Ligation. This guide will focus on the comparative performance of SPAAC and IEDDA, which are currently the most widely adopted methods for in vivo applications due to their superior kinetics.[1][2][3]
Comparative Analysis of Leading Bioorthogonal Reactions
The choice of a bioorthogonal reaction is dictated by the specific requirements of the in vivo experiment, including the desired reaction speed, the stability of the bioorthogonal handles, and the nature of the biological target. The following table summarizes the key quantitative parameters for the most prominent bioorthogonal reactions.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | In Vivo Stability | Key Features & Considerations |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne + Azide | 0.1 - 1 | Good to Excellent | Copper-free click chemistry, biocompatible.[4] Reaction rates are highly dependent on the cyclooctyne's structure; fluorinated versions show increased rates.[5] Can be limited by the hydrophobicity of some cyclooctynes, leading to non-specific binding.[3] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) / Tetrazine Ligation | Tetrazine + Strained Alkene (e.g., trans-cyclooctene, TCO) | 10² - 10⁶ | Moderate to Good | Exceptionally fast kinetics, enabling reactions at very low concentrations.[6][7] The reaction rate is tunable based on the substituents on the tetrazine and the dienophile.[8] Some tetrazines may have limited stability in aqueous media.[9][10] |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ | Good | One of the first bioorthogonal reactions developed. Its slow kinetics often limit its utility for in vivo applications where rapid labeling is required.[6] |
Reaction Mechanisms and Experimental Workflows
To visualize the chemical transformations and the typical experimental process for in vivo bioorthogonal chemistry, the following diagrams are provided.
A common application of in vivo bioorthogonal chemistry is pretargeted imaging, where a targeting molecule (e.g., an antibody) labeled with one bioorthogonal handle is administered first, followed by a smaller, fast-clearing imaging agent carrying the complementary handle.[6][11]
Experimental Protocols
While specific protocols vary based on the animal model, targeting strategy, and imaging modality, the following provides a generalized framework for a pretargeted in vivo imaging experiment using the IEDDA reaction.
Materials and Reagents
-
Targeting Molecule: Antibody, peptide, or small molecule conjugated to a strained alkene (e.g., trans-cyclooctene, TCO).
-
Imaging Probe: A small molecule imaging agent (e.g., a fluorophore or a radiolabeled chelator for PET/SPECT) conjugated to a tetrazine.[12]
-
Animal Model: Typically, mice bearing a tumor xenograft or a model of the disease of interest.
-
Formulation Buffer: Sterile, biocompatible buffer such as phosphate-buffered saline (PBS).
-
Imaging System: Appropriate for the chosen imaging modality (e.g., PET/CT scanner, in vivo fluorescence imaging system).
Generalized In Vivo Pretargeting Protocol
-
Preparation of Conjugates:
-
Synthesize and purify the antibody-TCO conjugate and the tetrazine-imaging probe conjugate. Characterize the degree of labeling to ensure consistency between batches.
-
-
Administration of the Targeting Molecule:
-
Dissolve the antibody-TCO conjugate in a sterile, biocompatible buffer.
-
Administer the conjugate to the animal model, typically via intravenous injection. The dose will depend on the specific antibody and target.
-
-
Accumulation and Clearance Phase:
-
Allow sufficient time for the antibody-TCO conjugate to accumulate at the target site and for the unbound conjugate to clear from the bloodstream. This period can range from 24 to 72 hours, depending on the pharmacokinetics of the antibody.[9]
-
-
Administration of the Imaging Probe:
-
Prepare the tetrazine-labeled imaging probe in a sterile buffer.
-
Inject the imaging probe into the animal. The rapid reaction kinetics of IEDDA allow for a relatively short time between probe administration and imaging.[7]
-
-
In Vivo Imaging:
-
At a predetermined time point after the administration of the imaging probe (e.g., 1-4 hours), anesthetize the animal.
-
Perform whole-body imaging using the appropriate imaging system. The signal from the imaging probe should be localized to the target site where the antibody-TCO has accumulated.[4]
-
-
Data Analysis:
-
Quantify the signal intensity at the target site and in other organs to determine the target-to-background ratio. For PET imaging, this is often expressed as the percentage of injected dose per gram of tissue (%ID/g).[4]
-
Conclusion
The field of bioorthogonal chemistry continues to evolve, with ongoing efforts to develop new reactions with even faster kinetics and improved stability.[13] The choice between SPAAC and IEDDA will depend on the specific experimental context. For applications requiring the utmost speed and sensitivity, the IEDDA/tetrazine ligation is often the superior choice.[14] However, SPAAC remains a robust and widely used alternative, particularly when the stability of the bioorthogonal handle is a primary concern. By carefully considering the quantitative data and experimental parameters outlined in this guide, researchers can select and implement the optimal bioorthogonal strategy for their in vivo studies, paving the way for new discoveries in biology and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to T-CO Reactivity on Antibody Surfaces for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trans-cyclooctene (B1233481) (TCO)-based antibody conjugation with traditional N-hydroxysuccinimide (NHS) ester-based methods. We will delve into the performance, supported by experimental data, and provide detailed protocols to inform your selection for creating precisely modified antibodies for therapeutics, diagnostics, and research applications.
Performance Comparison: TCO-Tetrazine Ligation vs. NHS Ester Amine Coupling
The choice of conjugation chemistry is critical as it influences reaction kinetics, specificity, stability of the final conjugate, and ultimately, the biological function of the antibody. Below is a comparative overview of two prominent methods: the bioorthogonal inverse-electron demand Diels-Alder (iEDDA) reaction involving TCO and tetrazine (Tz), and the classical amine-reactive NHS ester coupling.
Quantitative Data Summary
The following tables summarize key performance metrics for TCO-tetrazine ligation and NHS ester amine coupling.
| Parameter | TCO-Tetrazine Ligation (iEDDA) | NHS Ester-Amine Coupling | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | ~800 - 3,300,000[1][2][3][4] | Variable, generally slower[1] | ~1[1] |
| Specificity | High (Bioorthogonal)[1] | Moderate (Reacts with primary amines)[] | High (Bioorthogonal)[1] |
| Reaction Conditions | Physiological (pH 6-9), room temperature, catalyst-free[3] | pH 7.2-8.5[] | Physiological, room temperature, catalyst-free[1] |
| Byproducts | Nitrogen gas (N₂)[1][3] | N-hydroxysuccinimide (NHS)[] | None[1] |
| Stability of Reactants | TCO can isomerize; tetrazine stability varies[1][6] | Prone to hydrolysis in aqueous solutions[7][8] | Cyclooctynes can be unstable[1] |
| Stability of Product | Stable dihydropyridazine (B8628806) bond[1] | Stable amide bond[] | Stable triazole ring[1] |
Table 1: Comparison of key characteristics of different bioconjugation chemistries.
| Feature | TCO-Tetrazine Ligation | NHS Ester-Amine Coupling |
| Control over Conjugation Site | High (when combined with site-specific antibody modification techniques) | Low (targets any accessible primary amine, e.g., lysine (B10760008) residues)[] |
| Potential for Side Reactions | Minimal due to bioorthogonality[1] | Can react with hydroxyl, sulfhydryl, and imidazole (B134444) groups[7][9] |
| Impact on Antibody Affinity | Minimal at low degrees of labeling[4][10] | Risk of modification in antigen-binding sites, potentially reducing affinity[11] |
| Suitability for In Vivo Applications | Excellent due to fast kinetics at low concentrations and biocompatibility[3][12] | Less suitable for in vivo click reactions due to lower specificity and slower kinetics |
Table 2: Comparison of TCO-Tetrazine Ligation and NHS Ester-Amine Coupling for antibody conjugation.
Signaling Pathways and Experimental Workflows
Visualizing the chemical reactions and experimental processes is crucial for understanding and implementing these conjugation strategies.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Caption: Workflow for labeling antibodies with TCO via NHS ester chemistry.
Caption: Comparison of TCO-tetrazine and NHS ester conjugation workflows.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Antibody Modification with TCO-NHS Ester
This protocol describes the covalent attachment of TCO moieties to primary amines on an antibody using a TCO-NHS ester.
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS)
-
TCO-PEGn-NHS Ester (n indicates the number of polyethylene (B3416737) glycol units)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: PD-10 desalting columns or dialysis cassette (10K MWCO)
Procedure:
-
Antibody Preparation:
-
TCO-NHS Ester Stock Solution:
-
Allow the vial of TCO-NHS ester to equilibrate to room temperature before opening to prevent condensation.[14]
-
Prepare a 10 mM stock solution in anhydrous DMSO.[]
-
-
Conjugation Reaction:
-
Calculate the required volume of the TCO-NHS ester stock solution to achieve a 10- to 20-fold molar excess relative to the antibody.[13]
-
Add the calculated volume of the TCO-NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature.[]
-
-
Purification:
Protocol 2: Characterization of TCO-Modified Antibody (Determination of Degree of Labeling)
This protocol determines the average number of TCO molecules conjugated per antibody.
Materials:
-
Purified TCO-modified antibody
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Oregon Green 488)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction with Tetrazine-Fluorophore:
-
Purification:
-
Remove excess tetrazine-fluorophore using a desalting column.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and the maximum absorbance wavelength of the fluorophore (A_max).[13]
-
-
Calculation of Degree of Labeling (DOL):
-
Calculate the antibody concentration:
-
Ab Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_Ab
-
Where CF is the correction factor for the fluorophore's absorbance at 280 nm, and ε_Ab is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).[13]
-
-
Calculate the fluorophore concentration:
-
Fluorophore Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the fluorophore at its A_max.
-
-
Calculate the DOL:
-
DOL = Fluorophore Concentration (M) / Antibody Concentration (M)
-
-
Protocol 3: Comparison of Antibody Binding Affinity by ELISA
This protocol assesses the impact of TCO conjugation on the antigen-binding affinity of the antibody.
Materials:
-
Unmodified antibody
-
TCO-modified antibody
-
Antigen
-
ELISA plates
-
Blocking buffer (e.g., PBS with 1% w/v BSA)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M HCl)
-
Plate reader
Procedure:
-
Antigen Coating:
-
Blocking:
-
Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[10]
-
-
Antibody Incubation:
-
Secondary Antibody and Detection:
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.[10]
-
-
Data Analysis:
-
Plot the absorbance values against the antibody concentrations and fit the data to a sigmoidal dose-response curve to determine the EC50 values for both the unmodified and TCO-modified antibodies.[4][10] A minimal shift in the EC50 value indicates that the conjugation has not significantly impacted the antibody's binding affinity.[4][10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. furthlab.xyz [furthlab.xyz]
- 16. escholarship.org [escholarship.org]
A Comparative Guide to Dienophiles for Tetrazine Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a dienophile, commonly known as tetrazine click chemistry, has emerged as a powerful tool for bioorthogonal ligation.[1][2] Its rapid kinetics and high specificity have led to widespread applications in chemical biology, drug delivery, and in vivo imaging.[2][3] A crucial component of this reaction is the dienophile, whose structure dictates the reaction rate, stability, and biocompatibility of the ligation. This guide provides an objective comparison of common dienophiles used in tetrazine click chemistry, supported by experimental data, to aid researchers in selecting the optimal dienophile for their specific application.
Mechanism of Tetrazine Click Chemistry
The tetrazine ligation is a type of [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and an electron-rich, often strained, alkene or alkyne serves as the dienophile.[1][4] The primary driving force for this reaction is the relief of ring strain in the dienophile and the favorable energetics of forming a stable dihydropyrazine (B8608421) product, which subsequently eliminates nitrogen gas to form a pyridazine.[5]
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyltetrazine-amido-PEG5-alkyne: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Methyltetrazine-amido-PEG5-alkyne is crucial for maintaining laboratory safety and ensuring environmental protection. As a PEG-based PROTAC linker, this compound requires handling as regulated chemical waste. Adherence to institutional and local regulations is paramount. This guide provides a procedural, step-by-step approach to its safe disposal.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dust or aerosols.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[1]
-
Waste Segregation and Collection :
-
Solid Waste : Collect all solid waste contaminated with this compound, such as pipette tips, weighing papers, and gloves, in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[2]
-
Liquid Waste : Collect any solutions containing this compound in a separate, clearly labeled, and chemically compatible waste container.[2] Do not mix with incompatible waste streams.
-
Sharps Waste : Any contaminated sharps, such as needles or glass Pasteur pipettes, must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps".[2]
-
-
Container Labeling :
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[3]
-
The label must include the full chemical name: "Waste this compound" and list all constituents of a mixture, including solvents and their approximate concentrations.[4][5]
-
Indicate the relevant hazards and the date of waste generation.[3]
-
-
Storage :
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.[6]
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.[1]
-
Do not exceed the accumulation limits for your facility (e.g., 55 gallons for hazardous waste, or 1 quart for acutely toxic waste).[7]
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
-
Follow all institutional, local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[8]
-
Spill Management
In the event of a small spill, wear appropriate PPE and absorb the spill with an inert material like vermiculite (B1170534) or sand.[4] Carefully collect the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container.[5] Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume (SAA) | 55 gallons of hazardous waste | [7] |
| Maximum Accumulation (Acutely Toxic) | 1 quart of liquid or 1 kilogram of solid | [7] |
| Maximum Storage Time (SAA) | Up to 12 months (if accumulation limits are not exceeded) | [7] |
| Empty Container Rinsing | Triple rinse with a suitable solvent; collect rinsate as hazardous waste. | [9] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
It is imperative to consult your institution's specific safety and disposal protocols, as they may have additional requirements. By following these guidelines, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medlabmag.com [medlabmag.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
